Product packaging for Dexbrompheniramine(Cat. No.:CAS No. 132-21-8)

Dexbrompheniramine

Cat. No.: B094561
CAS No.: 132-21-8
M. Wt: 319.24 g/mol
InChI Key: ZDIGNSYAACHWNL-HNNXBMFYSA-N
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Description

Dexbrompheniramine is the (pharmacologically active) (S)-(+)-enantiomer of brompheniramine. A histamine H1 receptor antagonist, it is used (commonly as its maleate salt) for the symptomatic relief of allergic conditions, including rhinitis and conjunctivitis. It has a role as a H1-receptor antagonist and an anti-allergic agent.
This compound maleate is an antihistamine agent that is used for the treatment of allergic conditions, such as hay fever or urticaria.
This compound is an alkylamine derivative with anticholinergic and sedative properties. This compound is a histamine H1-receptor antagonist that competes with histamine for the H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels and respiratory tract. The antagonistic action of this agent blocks the activities of endogenous histamine, which subsequently leads to temporary relief from the negative histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1963 and is indicated for allergic disease and seasonal allergic rhinitis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19BrN2 B094561 Dexbrompheniramine CAS No. 132-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIGNSYAACHWNL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022905
Record name Dexbrompheniramine
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Molecular Weight

319.24 g/mol
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Physical Description

Solid
Record name Dexbrompheniramine
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Solubility

1.27e-02 g/L
Record name Dexbrompheniramine
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CAS No.

132-21-8
Record name Dexbrompheniramine
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Record name Dexbrompheniramine [INN:BAN]
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Record name Dexbrompheniramine
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Record name DEXBROMPHENIRAMINE
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Melting Point

113-115
Record name Dexbrompheniramine
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dexbrompheniramine on the H1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dexbrompheniramine is a first-generation alkylamine antihistamine, representing the pharmacologically active dextrorotatory isomer of brompheniramine.[1] While traditionally classified as a histamine H1 receptor antagonist, its mechanism of action is more accurately defined as inverse agonism . This guide elucidates the molecular interactions of this compound with the H1 receptor, detailing its impact on the receptor's conformational equilibrium and the subsequent attenuation of downstream signaling cascades. We will explore the concept of the H1 receptor's constitutive activity, the defining characteristic that allows for inverse agonism, and detail the downstream consequences of this interaction, particularly on the Gq/11-PLC-NF-κB signaling axis. Furthermore, this document provides detailed protocols for key experimental assays used to characterize such compounds and presents available quantitative data to contextualize the pharmacology of this compound and related antihistamines.

Core Mechanism: Inverse Agonism at the H1 Receptor

The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is now understood to exist in a dynamic equilibrium between an inactive conformation (R) and a spontaneously active conformation (R*).[2] This ability to adopt an active state and signal in the absence of an agonist is termed constitutive activity .[3][4] This basal signaling is a key factor in the persistent symptoms of chronic allergic inflammation.

Unlike a neutral antagonist, which would only block histamine (agonist) from binding, this compound functions as an inverse agonist.[4] It preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.[2] By sequestering the receptor in this inactive state, this compound shifts the conformational equilibrium away from the active (R*) state, thereby reducing the receptor's basal, histamine-independent signaling.[2][5] This reduction in constitutive activity is a critical component of its therapeutic effect, supplementing its ability to competitively block histamine binding.[4][6]

G1 cluster_ligands Ligand Influence R Inactive Receptor (R) R_star Active Receptor (R*) R->R_star Basal Signaling\n(Constitutive Activity) Basal Signaling (Constitutive Activity) R_star->Basal Signaling\n(Constitutive Activity) Histamine Histamine (Agonist) Histamine->R_star Binds & Stabilizes Dexbrom This compound (Inverse Agonist) Dexbrom->R Binds & Stabilizes

Figure 1: H1 Receptor Two-State Model and Ligand Influence.

Impact on Downstream Signaling Pathways

The H1 receptor primarily couples to the Gq/11 family of G-proteins.[7] Activation of the receptor, either by histamine or through constitutive activity, initiates a well-defined signaling cascade. This compound's inverse agonism effectively dampens this entire pathway.

  • Gq/11 Protein Activation: The active H1 receptor (R*) acts as a guanine nucleotide exchange factor, promoting the exchange of GDP for GTP on the α-subunit of Gq (Gαq), leading to its activation.[7]

  • Phospholipase C (PLC) Stimulation: The activated Gαq-GTP complex stimulates phospholipase C-beta (PLCβ).[7]

  • Second Messenger Generation: PLCβ cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8]

  • PKC and NF-κB Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).[7] Activated PKC is a key upstream regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a critical transcription factor that promotes the expression of pro-inflammatory cytokines, chemokines, and cell adhesion molecules.[6][9]

By reducing both histamine-induced and constitutive H1 receptor activity, this compound leads to decreased Gq/11 signaling, resulting in reduced PLC activation, lower second messenger generation, and consequently, attenuated NF-κB-mediated inflammatory gene expression.[6]

G2 Dexbrom This compound H1R H1 Receptor Dexbrom->H1R Inhibition Gq Gq/11 Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca2+ Release ER->Ca Ca->PKC Activation NFkB NF-κB Activation PKC->NFkB Activation Inflammation Inflammatory Gene Expression NFkB->Inflammation Transcription

Figure 2: H1 Receptor Downstream Signaling Pathway.

Quantitative Pharmacological Profile

CompoundReceptorAssay TypeKi (nM)Reference Cell/Tissue
(+)-ChlorpheniramineHuman H1Radioligand Binding1.2DDT1MF-2 Cells
MepyramineHuman H1Radioligand Binding0.4DDT1MF-2 Cells
PromethazineHuman H1Radioligand Binding0.3DDT1MF-2 Cells

Table 1: H1 Receptor Binding Affinities for First-Generation Antihistamines. Data for (+)-chlorpheniramine, a structurally similar alkylamine antihistamine, is included for comparison.[10]

Experimental Protocols

Protocol: H1 Receptor Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound by measuring its ability to compete with a known high-affinity radioligand for binding to the H1 receptor.

Materials:

  • Receptor Source: Membrane preparations from HEK293 cells stably expressing the human H1 receptor.[11]

  • Radioligand: [3H]mepyramine (a selective H1 antagonist).

  • Test Compound: this compound.

  • Non-specific Agent: Mianserin (10 µM) or another unlabeled H1 antagonist in excess.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration: Brandel Cell Harvester or equivalent, with Whatman GF/B or GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.[3]

  • Detection: Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from the H1-expressing cell line and determine the total protein concentration using a BCA protein assay.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer + receptor membranes + [3H]mepyramine.

    • Non-specific Binding: Assay buffer + receptor membranes + [3H]mepyramine + excess mianserin.

    • Competition: Assay buffer + receptor membranes + [3H]mepyramine + serial dilutions of this compound.

  • Incubation: Add receptor membranes (e.g., 10-20 µg protein/well), the test compound dilutions, and finally the radioligand (at a concentration near its Kd, e.g., 1-3 nM [3H]mepyramine).[3] Incubate the plate for 60-240 minutes at 25-30°C with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials with cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G3 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare H1R Membranes & Reagents P2 Set up 96-well plate: Total, Non-specific, & Competition Wells P1->P2 A1 Add Membranes, This compound, & [3H]mepyramine P2->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min @ 30°C) A1->A2 A3 Rapid Vacuum Filtration & Washing A2->A3 D1 Scintillation Counting to Measure Radioactivity A3->D1 D2 Calculate Specific Binding D1->D2 D3 Non-linear Regression to Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

Protocol: Functional Assay for Inverse Agonism (Inositol Phosphate Accumulation)

This protocol measures the ability of this compound to decrease the constitutive (basal) accumulation of inositol phosphates (IPs), a direct downstream product of H1 receptor-Gq-PLC signaling.

Materials:

  • Cell Line: A cell line overexpressing the human H1 receptor to ensure a measurable level of constitutive activity (e.g., HEK293 or CHO-H1 cells).[10]

  • Labeling Agent: [3H]myo-inositol.

  • Stimulation Buffer: HEPES-buffered saline or similar physiological buffer.

  • LiCl Solution: Lithium chloride is used to inhibit inositol monophosphatases, causing IPs to accumulate.

  • Lysis Buffer: e.g., ice-cold formic acid.

  • Purification: Dowex anion-exchange columns.

  • Detection: Liquid scintillation counter.

Procedure:

  • Cell Culture and Labeling: Plate the H1-expressing cells and grow to near confluency. Incubate the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow incorporation into membrane phospholipids (PIP2).[10]

  • Pre-incubation: Wash the labeled cells and pre-incubate them in stimulation buffer containing LiCl (e.g., 10 mM) for 15-30 minutes.

  • Treatment: Treat the cells with:

    • Basal: Buffer only (to measure constitutive activity).

    • Agonist Control: A saturating concentration of histamine (e.g., 100 µM) (to measure maximal stimulation).

    • Inverse Agonist: Increasing concentrations of this compound.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Lysis and Extraction: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer. Collect the cell lysates.

  • IP Purification: Neutralize the lysates and apply them to anion-exchange columns. Wash the columns to remove free inositol and then elute the total [3H]inositol phosphates with a high-molarity salt solution (e.g., ammonium formate/formic acid).

  • Counting: Add the eluate to scintillation cocktail and measure radioactivity (DPM).

  • Data Analysis:

    • Normalize the DPM for each condition to a relevant factor (e.g., protein concentration or radioactivity in the lipid fraction).

    • Plot the IP accumulation against the log concentration of this compound.

    • A concentration-dependent decrease in IP accumulation below the basal level demonstrates inverse agonism.

    • Calculate the IC50 for the reduction of basal signaling.

G4 cluster_prep Preparation cluster_assay Treatment & Incubation cluster_analysis Extraction & Analysis P1 Label H1R-expressing cells with [3H]myo-inositol (24-48h) P2 Pre-incubate cells with LiCl P1->P2 A1 Treat cells with this compound (or buffer for Basal) P2->A1 A2 Incubate for 30-60 min at 37°C A1->A2 D1 Lyse cells and extract soluble IPs A2->D1 D2 Purify total [3H]IPs via Anion-Exchange Chromatography D1->D2 D3 Scintillation Counting D2->D3 D4 Analyze Data: Decrease below basal confirms inverse agonism D3->D4

Figure 4: Workflow for Inositol Phosphate Accumulation Assay.

Conclusion

The primary mechanism of action of this compound at the histamine H1 receptor is inverse agonism. By preferentially binding to and stabilizing the receptor's inactive conformation, it not only competitively inhibits the action of histamine but also actively suppresses the receptor's constitutive signaling. This dual action attenuates the Gq/11-PLC-NF-κB pathway, providing a robust reduction in the inflammatory signaling that underlies allergic symptoms. The experimental frameworks provided herein represent standard methodologies for quantifying the key pharmacological parameters—receptor affinity and functional inverse agonism—that define the activity of this compound and related compounds.

References

Stereoisomerism and Pharmacological Activity of Brompheniramine Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brompheniramine, a first-generation alkylamine antihistamine, is a chiral molecule that exists as a racemic mixture of two enantiomers: dexbrompheniramine ((+)-brompheniramine) and levobrompheniramine ((-)-brompheniramine). It is well-established that the pharmacological activity of brompheniramine resides almost exclusively in the this compound enantiomer, which acts as a potent histamine H1 receptor antagonist with accompanying anticholinergic and sedative effects.[1][2][3][4] This technical guide provides a comprehensive overview of the stereoisomerism of brompheniramine, the differential pharmacological activities of its enantiomers, and the experimental methodologies used to characterize them.

Introduction to Stereoisomerism in Drug Action

Chirality is a fundamental property of many drug molecules, including brompheniramine. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacological and toxicological profiles. This is due to the stereospecific nature of drug-receptor interactions, where one enantiomer (the eutomer) may bind with high affinity to the target receptor, while the other (the distomer) may have low or no affinity, or even interact with different receptors, potentially leading to off-target effects. The development of single-enantiomer drugs from existing racemates, a process known as chiral switching, is a common strategy to improve therapeutic efficacy and safety.[5]

Stereochemistry and Pharmacological Profile of Brompheniramine Enantiomers

Brompheniramine possesses a single chiral center, giving rise to two enantiomers. The dextrorotatory isomer, this compound, is the pharmacologically active component, responsible for the antihistaminic effects of the racemic mixture.[2][3][4] Levorotatory brompheniramine is considered to be pharmacologically insignificant.

Histamine H1 Receptor Antagonism

This compound exerts its primary therapeutic effect by competitively antagonizing the histamine H1 receptor.[1] By binding to H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract, this compound blocks the actions of endogenous histamine, thereby alleviating the symptoms of allergic reactions such as sneezing, rhinorrhea, and pruritus.[1]

Anticholinergic Activity
Sedative Effects

The sedative properties of brompheniramine are a hallmark of its first-generation classification and are attributed to the ability of this compound to cross the blood-brain barrier and antagonize central H1 receptors.[1] This central activity can lead to drowsiness and impaired cognitive and psychomotor function.

Data Presentation: Pharmacological and Pharmacokinetic Properties

While direct comparative studies detailing the binding affinities of both this compound and levobrompheniramine are scarce, the available data for the racemic mixture and the active this compound enantiomer are summarized below.

Table 1: Receptor Binding Affinities of Racemic Brompheniramine and Related Compounds

CompoundReceptorKi (nM)Source
Racemic BrompheniramineMuscarinic (Bovine Cerebral Cortex)1,000[7]
Racemic ChlorpheniramineMuscarinic (Bovine Cerebral Cortex)210[7]
Racemic BrompheniramineHuman Muscarinic M1-M5No significant subtype discrimination[8]

Table 2: Pharmacokinetic Parameters of Racemic Brompheniramine

ParameterValueSource
Elimination Half-life~25 hours[2]
MetabolismHepatic (Cytochrome P450 system)[2][9]
AbsorptionWell absorbed after oral administration[9][10]

Experimental Protocols

Chiral Separation of Brompheniramine Enantiomers

Methodology: Capillary Electrophoresis

A common method for the separation of brompheniramine enantiomers is capillary electrophoresis (CE) using cyclodextrins as chiral selectors.

  • Principle: The differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin leads to differences in their electrophoretic mobility, allowing for their separation.

  • Exemplary Protocol:

    • Prepare a background electrolyte solution, for instance, a phosphate buffer at a specific pH (e.g., pH 3.50).[11]

    • Add a chiral selector, such as β-cyclodextrin or a derivative like carboxymethyl-β-cyclodextrin, to the buffer.[11]

    • Introduce the racemic brompheniramine sample into the capillary.

    • Apply a high voltage across the capillary.

    • Detect the separated enantiomers as they migrate past a detector, typically a UV detector.

Methodology: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for enantiomeric separation.

  • Principle: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Exemplary Protocol:

    • Select a suitable chiral column (e.g., a cyclodextrin-based or protein-based column).

    • Prepare a mobile phase, often a mixture of an organic solvent (e.g., methanol) and a buffer.

    • Inject the racemic brompheniramine sample onto the column.

    • Elute the enantiomers under isocratic or gradient conditions.

    • Detect the separated enantiomers using a UV detector.

Receptor Binding Assays

Methodology: Radioligand Binding Assay for Histamine H1 Receptor

  • Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to the H1 receptor in a tissue or cell membrane preparation.

  • Exemplary Protocol:

    • Prepare membrane homogenates from a source rich in H1 receptors (e.g., guinea pig cerebellum or cells transfected with the human H1 receptor).

    • Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.

    • Separate the bound from the free radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Methodology: Radioligand Binding Assay for Muscarinic Receptors

  • Principle: Similar to the H1 receptor binding assay, this method assesses the affinity of a compound for muscarinic receptors using a radiolabeled antagonist (e.g., [³H]-quinuclidinyl benzilate or [³H]-N-methylscopolamine).

  • Exemplary Protocol:

    • Prepare membrane homogenates from a tissue expressing muscarinic receptors (e.g., bovine cerebral cortex).[7]

    • Follow a similar incubation, filtration, and quantification procedure as described for the H1 receptor binding assay.

    • To determine subtype selectivity, competition experiments can be performed using cell lines individually expressing each of the five muscarinic receptor subtypes (M1-M5).[8]

Signaling Pathways

Histamine H1 Receptor Signaling

Antagonism of the H1 receptor by this compound blocks the downstream signaling cascade initiated by histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq11 Gq/11 H1R->Gq11 activates This compound This compound This compound->H1R antagonizes PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cellular_Response Allergic Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and its Antagonism by this compound.

Anticholinergic (Muscarinic) Signaling

This compound's anticholinergic effects stem from its antagonism of muscarinic acetylcholine receptors. The diagram below illustrates a generalized muscarinic signaling pathway that can be blocked by brompheniramine.

Muscarinic_Signaling_Pathway ACh Acetylcholine MR Muscarinic Receptor ACh->MR binds G_protein G-protein MR->G_protein activates This compound This compound This compound->MR antagonizes Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger produces Cellular_Response Cholinergic Response Second_Messenger->Cellular_Response

Caption: Generalized Muscarinic Receptor Signaling Pathway and its Antagonism.

Experimental Workflow: From Racemate to Pharmacological Characterization

The logical flow for investigating the stereoselective pharmacology of brompheniramine is outlined below.

Experimental_Workflow cluster_0 Separation and Identification cluster_1 In Vitro Characterization cluster_2 In Vivo Assessment Racemate Racemic Brompheniramine Chiral_Separation Chiral Separation (CE or HPLC) Racemate->Chiral_Separation Enantiomers This compound & Levobrompheniramine Chiral_Separation->Enantiomers Receptor_Binding Receptor Binding Assays (H1 and Muscarinic) Enantiomers->Receptor_Binding Animal_Models Animal Models Enantiomers->Animal_Models Affinity_Determination Determine Ki values Receptor_Binding->Affinity_Determination Pharmacological_Profile Establish Stereoselective Pharmacological Profile Affinity_Determination->Pharmacological_Profile Antihistaminic_Activity Antihistaminic Activity (e.g., histamine-induced bronchoconstriction) Animal_Models->Antihistaminic_Activity Sedative_Effects Sedative Effects (e.g., locomotor activity) Animal_Models->Sedative_Effects Antihistaminic_Activity->Pharmacological_Profile Sedative_Effects->Pharmacological_Profile

Caption: Workflow for Stereoselective Pharmacological Evaluation of Brompheniramine.

Conclusion

The therapeutic utility of brompheniramine is derived from the pharmacological actions of its dextrorotatory enantiomer, this compound. This isomer is a potent histamine H1 receptor antagonist, which also possesses significant anticholinergic and sedative properties characteristic of first-generation antihistamines. The levorotatory enantiomer is considered pharmacologically inactive. A thorough understanding of the stereoselective pharmacology of brompheniramine is essential for optimizing its clinical use and for the development of future antihistaminic agents with improved therapeutic indices. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of chiral drugs in pharmacology and drug discovery.

References

Dexbrompheniramine: An In-Depth Analysis of its Anticholinergic Properties and Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbrompheniramine is the pharmacologically active dextrorotatory enantiomer of brompheniramine, a first-generation alkylamine antihistamine.[1] Beyond its primary activity as a histamine H1 receptor antagonist, this compound is known to exhibit significant anticholinergic properties, which contribute to both its therapeutic effects and its side-effect profile.[2] This technical guide provides a comprehensive overview of the anticholinergic characteristics of this compound, with a focus on its binding affinity for muscarinic acetylcholine receptors. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Receptor Binding and Functional Data

Table 1: Muscarinic Receptor Binding Affinities of Racemic Brompheniramine

Receptor SubtypeMean pKi (± SEM)
M16.2 ± 0.1
M26.3 ± 0.1
M36.4 ± 0.1
M46.3 ± 0.1
M56.3 ± 0.1

Data from a study evaluating the affinities of various antihistamines at the five human muscarinic cholinergic receptor subtypes using Chinese Hamster Ovary (CHO) cells stably transfected with the individual subtypes.[1] The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Note: The data presented is for racemic brompheniramine. This compound is the active enantiomer. Studies have shown that for many chiral muscarinic antagonists, the stereoselectivity of their interaction with muscarinic receptors can be subtype-dependent.[3] However, the available data for brompheniramine suggests a lack of significant selectivity across the five muscarinic receptor subtypes.[1]

Table 2: Functional Anticholinergic Potency of Racemic Brompheniramine

CompoundED50 (μM)
Brompheniramine4.10
Atropine (Reference)0.25

Data from an in vitro study on human nasal mucosal glandular secretion stimulated by the cholinergic agonist methacholine.[4][5] The ED50 represents the effective dose required to reduce the methacholine-induced secretion by 50%.

Muscarinic Receptor Signaling and Antagonism by this compound

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), which couple to different intracellular signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. This compound, as a competitive antagonist, binds to these receptors without activating them, thereby blocking the binding of acetylcholine and inhibiting downstream signaling.

Muscarinic Receptor Signaling and Antagonism Muscarinic Receptor Signaling and this compound Antagonism cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi-coupled) ACh_q Acetylcholine M_q M1/M3/M5 Receptor ACh_q->M_q Binds Gq Gq Protein M_q->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse_q Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca->CellularResponse_q PKC->CellularResponse_q ACh_i Acetylcholine M_i M2/M4 Receptor ACh_i->M_i Binds Gi Gi Protein M_i->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA CellularResponse_i Cellular Response (e.g., decreased heart rate) PKA->CellularResponse_i Dex This compound Dex->M_q Blocks Dex->M_i Blocks

Caption: Muscarinic receptor signaling pathways and their inhibition by this compound.

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a standard in vitro method to determine the binding affinity (Ki) of a test compound, such as this compound, for muscarinic acetylcholine receptors.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from CHO cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor antagonist.

  • Test Compound: this compound maleate.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter.

2. Experimental Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membranes expressing the target muscarinic receptor subtype on ice.

    • Homogenize the membranes in assay buffer using a suitable homogenizer.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membrane suspension in assay buffer to the desired final concentration (typically 20-40 µg of protein per well).

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd, e.g., 0.5 nM), and 100 µL of the membrane suspension.

      • Non-specific Binding: 50 µL of atropine (1 µM final concentration), 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.

      • Competition Binding: 50 µL of each dilution of the test compound, 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the microplate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters completely.

    • Place each filter in a scintillation vial, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding of [³H]-NMS as a function of the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Radioligand_Competition_Binding_Assay_Workflow Workflow for Radioligand Competition Binding Assay start Start prep Prepare Reagents: - Cell Membranes - Radioligand ([³H]-NMS) - Test Compound (this compound) - Buffers start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter and wash to separate bound and free radioligand incubate->filter count Measure radioactivity (CPM) using a scintillation counter filter->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 count->analyze calculate_ki Calculate Ki using Cheng-Prusoff equation analyze->calculate_ki end End calculate_ki->end

Caption: Experimental workflow for a radioligand competition binding assay.

Conclusion

This compound exhibits clear anticholinergic properties through its antagonism of muscarinic acetylcholine receptors. Quantitative data from studies on racemic brompheniramine indicate a moderate binding affinity for all five human muscarinic receptor subtypes, with no significant selectivity among them. Functional assays further confirm its anticholinergic potency. The blockade of muscarinic receptor signaling pathways, particularly the Gq-coupled and Gi-coupled cascades, underlies the physiological effects associated with this compound's anticholinergic activity. The provided experimental protocol for a radioligand competition binding assay offers a robust methodology for further characterizing the muscarinic receptor affinity of this compound and other novel compounds. This comprehensive understanding is crucial for the rational design and development of new drugs with optimized efficacy and side-effect profiles.

References

In Vitro Characterization of Dexbrompheniramine's H1-Antihistamine Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexbrompheniramine, the pharmacologically active dextrorotatory isomer of brompheniramine, is a first-generation alkylamine antihistamine.[1][2] Its therapeutic efficacy in allergic conditions such as hay fever and urticaria stems from its action as a potent antagonist at the histamine H1 receptor.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its binding affinity, functional antagonism, and its impact on H1 receptor-mediated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of antihistamines.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through interaction with four distinct G protein-coupled receptors (GPCRs), designated H1 to H4. The histamine H1 receptor is primarily responsible for the classic symptoms of allergy, including smooth muscle contraction, increased vascular permeability, and pruritus. This compound competitively binds to the H1-receptor, blocking the action of endogenous histamine and providing temporary relief from these symptoms.[3] As a first-generation antihistamine, it is also known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation. A thorough in vitro characterization is essential to understand its pharmacological profile, including its potency and mechanism of action at the molecular level.

H1 Receptor Binding Affinity of this compound

The binding affinity of this compound to the H1 receptor is a primary determinant of its potency. This is typically quantified using radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the unlabeled drug.

Quantitative Data: Binding Affinity
CompoundRadioligandCell Line/TissueKi (nM)Reference
Chlorpheniramine[3H]mepyramineNot Specified2.25 x 10³[4]

Note: A lower Ki value indicates a higher binding affinity. The provided data for chlorpheniramine is from a cell membrane chromatography study and may differ from values obtained through traditional radioligand binding assays. Further studies are required to determine the precise Ki value for this compound.

Functional Antagonism of Histamine-Mediated Responses

This compound functions as a competitive antagonist or an inverse agonist at the H1 receptor, inhibiting histamine-induced downstream signaling.[3][5] This functional antagonism can be characterized through various in vitro assays that measure the cellular response to histamine, such as intracellular calcium mobilization.

Quantitative Data: Functional Antagonism

Studies on (+)-brompheniramine (this compound) have shown that it produces 'atypical' Schild plots in functional assays, with slopes generally less than unity.[6] This suggests a complex interaction with the H1 receptor that may not follow the principles of simple competitive antagonism. A standard Schild analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

ParameterValueTissueReference
Schild Plot Slope< 1Rabbit Thoracic Aorta[6]

Note: An atypical Schild plot can indicate mechanisms such as insurmountable antagonism, interactions with multiple receptor states, or allosteric effects.

H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses associated with allergic inflammation. This compound, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this signaling cascade.

Signaling Pathway Diagram

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Inflammation) Ca2_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: H1 Receptor Signaling Pathway and this compound's Point of Action.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for the H1 receptor using a competitive radioligand binding assay.

Experimental Workflow

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing H1 Receptors Start->Prepare_Membranes Incubation Incubate Membranes with: - [3H]Pyrilamine (Radioligand) - this compound (unlabeled) - Control (Buffer) Prepare_Membranes->Incubation Separation Separate Bound and Free Radioligand via Filtration Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation Quantification->Analysis End End Analysis->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells)

  • [3H]Pyrilamine (radioligand)

  • This compound maleate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of [3H]Pyrilamine (typically at or below its Kd).

    • Varying concentrations of this compound.

    • For total binding, add assay buffer instead of this compound.

    • For non-specific binding, add a high concentration of a known H1 antagonist (e.g., Mepyramine).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a method to assess the functional antagonism of this compound on histamine-induced calcium release in cells expressing the H1 receptor.

Experimental Workflow

Calcium_Flux_Workflow Start Start Cell_Culture Culture Cells Expressing H1 Receptors in a 96-well Plate Start->Cell_Culture Dye_Loading Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Pre_incubation Pre-incubate Cells with Varying Concentrations of This compound or Buffer Dye_Loading->Pre_incubation Stimulation Stimulate Cells with Histamine and Measure Fluorescence Changes (FLIPR or Plate Reader) Pre_incubation->Stimulation Analysis Data Analysis: - Generate Concentration-Response Curves - Determine IC50 for this compound Stimulation->Analysis End End Analysis->End

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Materials:

  • Cells stably expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound maleate

  • Histamine

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or buffer (for control) for a defined period (e.g., 15-30 minutes).

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a fixed concentration of histamine to all wells to stimulate the H1 receptors. Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the this compound concentration to generate an inhibition curve.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the histamine-induced calcium response.

Conclusion

This technical guide has provided a comprehensive overview of the in vitro characterization of this compound's action as an H1-antihistamine. The methodologies for assessing receptor binding affinity and functional antagonism have been detailed, along with an illustration of the underlying H1 receptor signaling pathway. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the provided protocols and workflows offer a robust framework for researchers to conduct these critical in vitro studies. Further investigation into the atypical Schild plot characteristics of this compound will be valuable in fully understanding its complex interaction with the H1 receptor. This knowledge is crucial for the rational design and development of future antihistaminic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Chemical Synthesis and Structural Elucidation of Dexbrompheniramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and structural elucidation of dexbrompheniramine, the pharmacologically active S-(+)-enantiomer of brompheniramine. The document details the synthetic pathway to racemic brompheniramine, followed by its chiral resolution to yield this compound. Furthermore, it outlines the analytical techniques employed for the structural characterization of the final compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of antihistaminic compounds.

Chemical Synthesis

The synthesis of this compound is a two-stage process. First, racemic brompheniramine is synthesized, which is then resolved to isolate the desired dextrorotatory enantiomer.

Synthesis of Racemic Brompheniramine

The synthesis of racemic brompheniramine, chemically known as 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, is analogous to the synthesis of its chlorinated counterpart, chlorpheniramine. The key steps involve the formation of a 2-substituted pyridine intermediate followed by alkylation to introduce the dimethylaminopropyl side chain.

1.1.1. Synthesis of 2-(4-Bromobenzyl)pyridine

The precursor, 2-(4-bromobenzyl)pyridine, can be synthesized via the alkylation of a picolyl anion. This involves the deprotonation of 2-picoline (2-methylpyridine) with a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion. This anion is then reacted with 4-bromobenzyl bromide to yield 2-(4-bromobenzyl)pyridine.

Experimental Protocol: Synthesis of 2-(4-Bromobenzyl)pyridine

  • Materials: 2-picoline, n-butyllithium (n-BuLi) in hexanes, 4-bromobenzyl bromide, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of 2-picoline in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • An equimolar amount of n-BuLi in hexanes is added dropwise, maintaining the temperature at -78 °C. The solution typically turns deep red, indicating the formation of the picolyl anion.

    • A solution of 4-bromobenzyl bromide in anhydrous THF is then added slowly to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

    • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 2-(4-bromobenzyl)pyridine.

1.1.2. Alkylation of 2-(4-Bromobenzyl)pyridine

The final step in the synthesis of racemic brompheniramine is the alkylation of 2-(4-bromobenzyl)pyridine with 2-dimethylaminoethyl chloride. This reaction is typically carried out in the presence of a strong base, such as sodium amide (NaNH₂), in a suitable solvent like liquid ammonia or toluene.

Experimental Protocol: Synthesis of Racemic Brompheniramine

  • Materials: 2-(4-bromobenzyl)pyridine, sodium amide (NaNH₂), 2-dimethylaminoethyl chloride, anhydrous toluene, ammonium chloride solution, diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • A suspension of sodium amide in anhydrous toluene is prepared in a reaction vessel equipped with a stirrer and a reflux condenser under an inert atmosphere.

    • A solution of 2-(4-bromobenzyl)pyridine in anhydrous toluene is added dropwise to the sodium amide suspension.

    • The mixture is heated to reflux for a few hours to ensure the formation of the corresponding anion.

    • A solution of 2-dimethylaminoethyl chloride in anhydrous toluene is then added slowly to the reaction mixture.

    • The reaction is refluxed for several more hours until completion.

    • After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield crude racemic brompheniramine.

    • The crude product can be purified by vacuum distillation.

Resolution of Racemic Brompheniramine

The separation of the racemic mixture of brompheniramine into its enantiomers is achieved by classical resolution using a chiral resolving agent. This process involves the formation of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.

1.2.1. Resolution using d-phenylsuccinic acid

One established method for the resolution of racemic brompheniramine is the use of d-phenylsuccinic acid.[1]

Experimental Protocol: Resolution with d-phenylsuccinic acid

  • Materials: Racemic 3-(2-pyridyl)-3-p-bromophenyl-N,N-dimethylpropylamine, d-phenylsuccinic acid, absolute ethanol, diethyl ether, aqueous potassium carbonate.

  • Procedure:

    • Racemic brompheniramine and d-phenylsuccinic acid are dissolved in absolute ethanol.[1]

    • The solution is allowed to stand at room temperature to effect crystallization of the diastereomeric salt.[1]

    • The crystals of d-3-(2-pyridyl)-3-p-bromophenyl-N,N-dimethylpropylamine-d-phenylsuccinate are collected by filtration and washed with absolute ethanol.[1]

    • The salt is recrystallized multiple times from 80% ethanol to achieve high optical purity.[1]

    • The purified diastereomeric salt is then treated with diethyl ether and aqueous potassium carbonate to liberate the free base, this compound.[1]

    • The organic layer is separated, dried, and the solvent is evaporated to yield this compound.

Quantitative Data for Resolution with d-phenylsuccinic acid

ParameterValueReference
Melting Point of Diastereomeric Salt152-154°C[1]
Specific Rotation [α]D²⁵ of Salt+91° (c=1% in dimethylformamide)[1]
Specific Rotation [α]D²⁵ of Free Base+42.7° (c=1% in dimethylformamide)[1]

1.2.2. Formation of this compound Maleate

For pharmaceutical use, this compound is often converted to its maleate salt.

Experimental Protocol: Preparation of this compound Maleate

  • Materials: this compound free base, maleic acid, ethyl acetate.

  • Procedure:

    • The free base of this compound is dissolved in ethyl acetate.

    • A solution of maleic acid in ethyl acetate is added to the this compound solution.

    • The mixture is stirred, and the precipitated this compound maleate is collected by filtration, washed with ethyl acetate, and dried.

Structural Elucidation

The structural elucidation of this compound involves a combination of spectroscopic techniques to confirm its molecular structure, stereochemistry, and purity.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound Maleate (based on Dexchlorpheniramine Maleate data)

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (pyridyl)~8.5d
Aromatic-H (pyridyl)~7.6t
Aromatic-H (bromophenyl)~7.4d
Aromatic-H (pyridyl)~7.2d
Aromatic-H (bromophenyl)~7.1d
Aromatic-H (pyridyl)~7.1t
Maleate-H~6.2s
CH (benzylic)~4.2t
CH₂ (adjacent to N)~3.2m
N(CH₃)₂~2.8s
CH₂~2.5m

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Experimental Data: Mass Spectrometry of this compound

TechniqueKey Fragments (m/z)Database
GC-MS247, 249, 164NIST
LC-ESI-qTof-MS/MS246.9999, 167.0739HMDB

The presence of isotopic peaks at m/z 247 and 249 is characteristic of a bromine-containing fragment.

2.1.3. X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, as of the compilation of this guide, no publicly available crystal structure data for this compound or its salts could be located. The crystal structure of the analogous dexchlorpheniramine maleate has been reported and shows extensive hydrogen bonding networks.[2]

Visualizations

Chemical Synthesis Workflow

G Figure 1: Chemical Synthesis Workflow of this compound cluster_0 Synthesis of Racemic Brompheniramine cluster_1 Resolution and Salt Formation picoline 2-Picoline intermediate 2-(4-Bromobenzyl)pyridine picoline->intermediate n-BuLi, THF bromobenzyl 4-Bromobenzyl bromide bromobenzyl->intermediate racemate Racemic Brompheniramine intermediate->racemate NaNH2, Toluene alkylating_agent 2-Dimethylaminoethyl chloride alkylating_agent->racemate This compound This compound racemate->this compound Resolution resolving_agent d-Phenylsuccinic Acid resolving_agent->this compound final_product This compound Maleate This compound->final_product Salt Formation maleic_acid Maleic Acid maleic_acid->final_product

Caption: Chemical synthesis workflow for this compound Maleate.

Structural Elucidation Process

G Figure 2: Structural Elucidation Process for this compound cluster_0 Spectroscopic Analysis cluster_1 Structural Information Obtained nmr NMR Spectroscopy (1H, 13C) connectivity Atomic Connectivity and Functional Groups nmr->connectivity ms Mass Spectrometry (GC-MS, LC-MS/MS) mw Molecular Weight and Fragmentation Pattern ms->mw xray X-ray Crystallography (Data Not Available) threed_structure 3D Molecular Structure and Stereochemistry xray->threed_structure This compound This compound Sample This compound->nmr This compound->ms This compound->xray

Caption: Process flow for the structural elucidation of this compound.

References

Dexbrompheniramine Metabolism: A Technical Guide to N-Demethylated Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexbrompheniramine, the pharmacologically active dextrorotatory isomer of brompheniramine, is a first-generation antihistamine. Like many xenobiotics, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. A key metabolic pathway for this compound is N-demethylation, resulting in the formation of active and inactive metabolites. This technical guide provides a comprehensive overview of this compound metabolism with a specific focus on its N-demethylated metabolites. It includes a proposed metabolic pathway, detailed experimental protocols for the identification and quantification of these metabolites, and quantitative data extrapolated from studies on the racemic parent compound, brompheniramine.

Introduction

This compound is an alkylamine-class antihistamine that competitively antagonizes histamine H1 receptors, providing relief from allergic symptoms.[1] Its therapeutic efficacy and potential for drug-drug interactions are influenced by its metabolic fate. The primary route of metabolism for this compound is hepatic, involving the cytochrome P-450 system.[2][3] This guide delves into the N-demethylation pathway, a critical step in the biotransformation of this compound, leading to the formation of mono-desmethyl-dexbrompheniramine and di-desmethyl-dexbrompheniramine. Understanding the formation and clearance of these metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic characterization, as well as for assessing the potential for drug-drug interactions.

Metabolic Pathway

The metabolism of this compound primarily involves sequential N-demethylation. This process is catalyzed by cytochrome P450 enzymes, with evidence from structurally similar compounds suggesting the involvement of the CYP2D6 isoform.[4] The proposed metabolic cascade is as follows:

  • This compound is first N-demethylated to form mono-desmethyl-dexbrompheniramine .

  • Mono-desmethyl-dexbrompheniramine can be further N-demethylated to yield di-desmethyl-dexbrompheniramine .

Studies on the racemic mixture, brompheniramine, have shown that N-demethylation is a significant metabolic route.[3] One study utilizing the fungus Cunninghamella elegans, a model system known to mimic mammalian drug metabolism, found that brompheniramine was metabolized to both N-oxide and N-demethylated metabolites, with the mono-N-demethylated form being the most abundant.[3]

Dexbrompheniramine_Metabolism This compound This compound Mono_Desmethyl Mono-desmethyl- This compound This compound->Mono_Desmethyl N-demethylation (CYP-mediated) Di_Desmethyl Di-desmethyl- This compound Mono_Desmethyl->Di_Desmethyl N-demethylation (CYP-mediated) In_Vitro_Workflow cluster_incubation Incubation (37°C) cluster_sample_prep Sample Preparation A Prepare Reaction Mixture (HLMs, this compound, Buffer) B Pre-incubate A->B C Initiate with NADPH B->C D Incubate & Time Points C->D E Quench with ACN + IS D->E F Vortex & Centrifuge E->F G Evaporate Supernatant F->G H Reconstitute G->H I LC-MS/MS Analysis H->I

References

Pharmacological Profile of Dexbrompheniramine Versus First-Generation Antihistamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth comparative analysis of the pharmacological profile of dexbrompheniramine and other prominent first-generation histamine H₁ receptor antagonists (antihistamines), such as diphenhydramine and chlorpheniramine. First-generation antihistamines are characterized by their ability to cross the blood-brain barrier, leading to sedative effects, and their variable affinity for other receptors, notably muscarinic cholinergic receptors, which results in anticholinergic side effects.[1][2] this compound, the pharmacologically active (S)-(+)-enantiomer of brompheniramine, is a potent H₁-antihistamine of the alkylamine class.[3] This document delineates the pharmacodynamic and pharmacokinetic properties, receptor binding affinities, key signaling pathways, and established experimental protocols relevant to the evaluation of these compounds. All quantitative data are presented in comparative tables, and critical biological and experimental processes are visualized using high-contrast diagrams to facilitate comprehension and further research.

Pharmacodynamics: Receptor Interaction and Mechanism of Action

First-generation H₁-antihistamines act as inverse agonists, not as simple competitive antagonists.[1][4] They bind to the H₁ receptor, stabilizing it in its inactive conformation, thereby shifting the equilibrium away from the active state and reducing receptor activity even in the absence of histamine.[1] This mechanism effectively blocks the actions of endogenously released histamine on effector cells in the respiratory tract, gastrointestinal tract, and blood vessels, providing temporary relief from allergy symptoms.[3]

A critical differentiator among first-generation antihistamines is their receptor selectivity. Besides their primary target, the H₁ receptor, many exhibit significant affinity for muscarinic acetylcholine receptors, leading to anticholinergic effects like dry mouth, urinary retention, and blurred vision.[5][6] this compound and its racemate, brompheniramine, are part of the alkylamine derivative class, which also includes chlorpheniramine, and are noted for their potent antihistaminic activity.[3]

Comparative Receptor Binding Affinities

The relative potency and side-effect profile of first-generation antihistamines can be quantitatively assessed by comparing their binding affinities (expressed as Kᵢ values, the inhibition constant) for histamine H₁ and muscarinic receptors. A lower Kᵢ value indicates a higher binding affinity.

Compound Class Histamine H₁ Receptor Affinity (pA₂) Muscarinic Receptor Affinity (Kᵢ, nM)
This compound Alkylamine9.3Data Not Widely Available
Chlorpheniramine Alkylamine9.11,900
Diphenhydramine Ethanolamine7.9280
Promethazine PhenothiazineNot Specified23
Hydroxyzine PiperazineNot Specified3,800
Table 1: Comparative Receptor Affinities of First-Generation Antihistamines. Lower Kᵢ values signify higher affinity for muscarinic receptors and greater potential for anticholinergic side effects. Higher pA₂ values indicate greater H₁ receptor antagonist potency. Data sourced from multiple studies.[7][8][9]
Histamine H₁ Receptor Signaling Pathway

The histamine H₁ receptor is a G-protein-coupled receptor (GPCR) linked to the Gαq subunit.[10] Its activation initiates an intracellular signaling cascade that mediates inflammatory and allergic responses. First-generation antihistamines block this pathway by preventing the receptor from assuming its active conformation.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (Inactive State) Histamine->H1R Binds H1R_Active Histamine H1 Receptor (Active State) H1R->H1R_Active Activates Gq Gq Protein (GDP) H1R_Active->Gq Activates Gq_Active Gq Protein (GTP) Gq->Gq_Active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_Active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Inflammation Pro-inflammatory Gene Expression (NF-κB) PKC->Inflammation Leads to Antihistamine This compound (Inverse Agonist) Antihistamine->H1R Stabilizes in Inactive State

Figure 1: Histamine H₁ Receptor Gq-PLC Signaling Pathway.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The clinical utility and side-effect profile of first-generation antihistamines are heavily influenced by their pharmacokinetic properties. A defining characteristic of this class is the ability to readily cross the blood-brain barrier, leading to central nervous system effects such as sedation.[11] The duration of action for most first-generation agents is approximately 4 to 6 hours, necessitating multiple daily doses.[11]

Compound Time to Peak Plasma (Tₘₐₓ, hours) Elimination Half-Life (T½, hours) Bioavailability (%) Primary Metabolism
Brompheniramine 2 - 3~15Not Widely ReportedHepatic
Chlorpheniramine 2 - 320 - 24~34Hepatic (CYP450)
Diphenhydramine 2 - 32 - 840 - 60Hepatic (CYP450)
Table 2: Comparative Pharmacokinetic Parameters of First-Generation Antihistamines. This compound is the active enantiomer of Brompheniramine and is expected to have a similar pharmacokinetic profile.[6][12][13]

Clinical Profile: Efficacy and Adverse Effects

First-generation antihistamines are effective for the symptomatic relief of various allergic conditions, including allergic rhinitis, urticaria, and allergic conjunctivitis.[5] Their efficacy is comparable for these indications.[14] However, their clinical use is often limited by their side-effect profile, which stems directly from their pharmacodynamic and pharmacokinetic properties.

Adverse Effect Mechanism This compound / Chlorpheniramine Diphenhydramine
Sedation / Drowsiness H₁ receptor antagonism in the CNS (crosses blood-brain barrier).[1][10]ModerateHigh[6]
Cognitive Impairment CNS H₁ receptor antagonism.[2]PresentSignificant[15]
Anticholinergic Effects Muscarinic receptor antagonism.[2]Mild to ModerateModerate to High[6]
Table 3: Comparative Clinical Side-Effect Profiles.

Experimental Protocols and Methodologies

The characterization of antihistamines relies on standardized in vitro and in vivo experimental protocols. Radioligand binding assays are fundamental for determining receptor affinity, while pharmacokinetic studies are essential for understanding the drug's disposition in the body.

Radioligand Receptor Binding Assay

This in vitro technique is used to determine the binding affinity (Kᵢ) of a drug for a specific receptor. It involves incubating a source of receptors (e.g., cell membrane preparations) with a fixed concentration of a radiolabeled ligand (e.g., [³H]mepyramine for H₁ receptors) and varying concentrations of the unlabeled competitor drug (the antihistamine being tested).[16][17]

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from HEK293T cells expressing H1R) incubate 2. Incubation - Membrane Prep - Radioligand ([³H]mepyramine) - Unlabeled Antihistamine (Varying Concentrations) prep->incubate filter 3. Rapid Filtration (Separates bound from free radioligand using GF/B glass fiber filters) incubate->filter wash 4. Washing (Removes non-specifically bound radioligand) filter->wash count 5. Scintillation Counting (Quantifies bound radioactivity) wash->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ values using competition binding curves) count->analyze

Figure 2: Generalized Workflow for a Radioligand Binding Assay.

Detailed Protocol Steps:

  • Membrane Preparation : Homogenize cells or tissues expressing the target receptor (e.g., H₁R) in a suitable buffer and centrifuge to isolate the membrane fraction.[16] The protein content is quantified using an assay like the bicinchoninic acid (BCA) assay.[16]

  • Incubation : In quadruplicate, aliquots of the membrane preparation are incubated with a specific concentration of a suitable radioligand (e.g., 3 nM [³H]mepyramine for H₁ receptors) and a range of concentrations of the unlabeled test compound.[16] Total binding is determined in the absence of the competitor, and non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 10⁻⁵ M mianserin).[18]

  • Filtration : The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to trap the membranes with bound radioligand.[16]

  • Washing : The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification : The radioactivity trapped on the filters is measured using a liquid scintillation counter.[16]

  • Data Analysis : The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Pharmacokinetic Study Protocol

Pharmacokinetic parameters are determined through in vivo studies, typically in healthy human volunteers or animal models.

  • Subject Recruitment and Dosing : A cohort of subjects receives a single oral dose of the antihistamine.[13]

  • Sample Collection : Plasma samples are collected at predetermined time points before and for up to 72 hours after dosing.[13]

  • Sample Analysis : Drug concentrations in the plasma are quantified using a validated analytical method, such as high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[13]

  • Parameter Calculation : Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T½) are calculated from the plasma concentration-time data using noncompartmental methods.[13]

Conclusion

This compound exhibits a pharmacological profile characteristic of a potent first-generation alkylamine antihistamine. Its high affinity for the H₁ receptor, demonstrated by a pA₂ value of 9.3, underlies its clinical efficacy in treating allergic symptoms.[9] Compared to other first-generation agents like diphenhydramine, the alkylamine class, including this compound and chlorpheniramine, generally displays lower affinity for muscarinic receptors, translating to a reduced burden of anticholinergic side effects.[6][7] However, like all first-generation antihistamines, its ability to penetrate the central nervous system results in sedation, a key limiting factor in its clinical use. This technical guide provides the foundational pharmacologic data and methodologies necessary for researchers and drug development professionals to contextualize the activity of this compound within its therapeutic class and to inform the development of future compounds with improved selectivity and safety profiles.

References

Molecular formula and physicochemical properties of Dexbrompheniramine maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and physicochemical properties of Dexbrompheniramine maleate, a first-generation antihistamine. The information presented herein is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Molecular and Physicochemical Characteristics

This compound maleate is the maleate salt of this compound, the pharmacologically active (S)-(+)-enantiomer of brompheniramine.[1] It functions as a histamine H1-receptor antagonist, providing temporary relief for allergic conditions such as rhinitis and urticaria.[2][3]

Quantitative Physicochemical Data

The key physicochemical parameters of this compound maleate are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₃BrN₂O₄[1][4][5][6]
Molecular Weight 435.31 g/mol [1][4]
Melting Point 132-134 °C[4]
Water Solubility 0.0127 mg/mL (predicted)[3][7]
pKa (Strongest Basic) 9.48 (predicted)[3][7]
LogP 3.4 - 3.75 (experimental and predicted)[2][3][7]

Mechanism of Action: Histamine H1-Receptor Antagonism

This compound exerts its therapeutic effects by acting as an antagonist at the histamine H1-receptor.[1][2] It competitively binds to these receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[2][5][8] This action blocks the effects of endogenous histamine, thereby alleviating the symptoms associated with allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1][6]

Dexbrompheniramine_Mechanism_of_Action Histamine Histamine H1Receptor H1 Receptor Histamine->H1Receptor Binds to EffectorCell Effector Cell H1Receptor->EffectorCell AllergicResponse Allergic Response (e.g., vasodilation, bronchoconstriction) EffectorCell->AllergicResponse Initiates This compound This compound Maleate This compound->H1Receptor Blocks Physicochemical_Characterization_Workflow start Start: Pure Compound mp Melting Point Determination (Capillary Method) start->mp sol Solubility Determination (Shake-Flask Method) start->sol pka pKa Determination (Potentiometric Titration) start->pka logp LogP Determination (Shake-Flask/HPLC) start->logp data Data Analysis & Compilation mp->data sol->data pka->data logp->data end End: Physicochemical Profile data->end

References

The Blueprint for Innovation: An In-depth Technical Guide to the Early-Phase Discovery and Screening of Dexbrompheniramine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential processes and methodologies involved in the early-stage discovery and screening of novel analogues of Dexbrompheniramine, a potent histamine H1 receptor antagonist. From initial hit identification to lead optimization, this document outlines the critical experimental protocols, data analysis, and conceptual frameworks necessary to navigate the complexities of modern drug discovery.

Introduction to this compound and its Therapeutic Potential

This compound is the pharmacologically active dextrorotatory isomer of brompheniramine, belonging to the alkylamine class of first-generation antihistamines.[1] It exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor, competitively blocking the action of endogenous histamine.[2] This antagonism alleviates the symptoms of allergic reactions, such as those associated with hay fever and urticaria, including sneezing, itching, watery eyes, and runny nose.[1][2] The development of novel analogues of this compound is aimed at improving its efficacy, selectivity, and pharmacokinetic profile, potentially reducing side effects such as drowsiness commonly associated with first-generation antihistamines.

The Histamine H1 Receptor Signaling Pathway

This compound and its analogues target the histamine H1 receptor, a G-protein coupled receptor (GPCR). Understanding the downstream signaling cascade is fundamental to elucidating the mechanism of action of these compounds and for the development of cell-based functional assays.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Agonist Binding This compound This compound Analogue This compound->H1R Inverse Agonist Binding Gq Gαq H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., NF-κB activation, inflammation) Ca2_release->Downstream PKC->Downstream

Figure 1: Histamine H1 Receptor Signaling Pathway

Experimental Workflow for Early-Phase Discovery and Screening

The discovery of novel this compound analogues follows a structured workflow, beginning with the synthesis of a chemical library and culminating in the identification of a lead candidate for further development.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_screening Screening & Validation Phase cluster_optimization Lead Optimization Phase A Analogue Library Synthesis (Based on this compound Scaffold) B High-Throughput Screening (HTS) (e.g., Radioligand Binding Assay) A->B C Hit Identification (Compounds with High Affinity) B->C D Primary Screening (In vitro Functional Assays) C->D E Secondary Screening (Ex vivo Tissue-Based Assays) D->E F Tertiary Screening (In vivo Models) E->F G Structure-Activity Relationship (SAR) Studies F->G G->A Iterative Design H ADME/Tox Profiling G->H I Lead Candidate Selection H->I

Figure 2: Early-Phase Drug Discovery Workflow

Data Presentation: Structure-Activity Relationship (SAR) of Brompheniramine Analogues

Compound IDR1 (para-substituent)R2 (pyridyl ring)H1 Receptor Binding Affinity (Ki, nM)
Brompheniramine Br2-pyridyl1.5
Analogue 1Cl2-pyridyl1.2
Analogue 2F2-pyridyl2.0
Analogue 3H2-pyridyl3.5
Analogue 4Br3-pyridyl15.8
Analogue 5Br4-pyridyl25.2

Note: The Ki values presented are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be determined experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery. The following sections provide methodologies for key in vitro and ex vivo assays.

In Vitro Screening: Competitive Radioligand Binding Assay for H1 Receptor

This assay is a high-throughput method to determine the binding affinity of test compounds for the histamine H1 receptor.

Objective: To determine the Ki (inhibition constant) of this compound analogues for the human histamine H1 receptor.

Materials:

  • [³H]-Mepyramine (radioligand)

  • Human H1 receptor-expressing cell membranes (e.g., from HEK293 or CHO cells)

  • Test compounds (this compound analogues)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-mepyramine (typically at its Kd concentration), and varying concentrations of the test compounds.

  • Initiate the binding reaction by adding the H1 receptor-expressing cell membranes to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ex Vivo Screening: Guinea Pig Ileum Contraction Assay

This classic pharmacological preparation is used to assess the functional antagonist activity of the test compounds.

Objective: To determine the functional potency of this compound analogues in inhibiting histamine-induced smooth muscle contraction.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Tyrode's solution (physiological salt solution)

  • Histamine dihydrochloride

  • Test compounds (this compound analogues)

  • Organ bath system with an isotonic transducer and data acquisition software

Protocol:

  • Humanely euthanize a guinea pig and isolate a section of the terminal ileum.

  • Clean the ileum segment by flushing with Tyrode's solution and cut it into 2-3 cm long pieces.

  • Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂).

  • Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g.

  • Record a baseline of stable contractions.

  • Add increasing concentrations of histamine to the organ bath to establish a cumulative concentration-response curve for contraction.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of a this compound analogue for a specific period (e.g., 20-30 minutes).

  • In the presence of the antagonist, re-establish the histamine concentration-response curve.

  • Analyze the data to determine the extent of the rightward shift of the concentration-response curve, from which the pA2 value (a measure of antagonist potency) can be calculated.[3][4]

In Vitro Screening: Mast Cell Degranulation Assay

This assay evaluates the ability of the test compounds to stabilize mast cells and prevent the release of histamine and other inflammatory mediators.

Objective: To assess the mast cell stabilizing activity of this compound analogues.

Materials:

  • Rat peritoneal mast cells or a mast cell line (e.g., RBL-2H3)

  • Compound 48/80 (a potent mast cell degranulating agent)

  • Test compounds (this compound analogues)

  • Buffer (e.g., Tyrode's buffer)

  • Reagents for measuring histamine release (e.g., o-phthalaldehyde) or β-hexosaminidase activity

  • 96-well plates

  • Spectrofluorometer or spectrophotometer

Protocol:

  • Isolate rat peritoneal mast cells or culture a suitable mast cell line.

  • Wash and resuspend the cells in the appropriate buffer.

  • Pre-incubate the cells with various concentrations of the this compound analogues for a defined period (e.g., 15-30 minutes) at 37°C.

  • Induce degranulation by adding Compound 48/80 to the cell suspension.

  • Incubate for a further period (e.g., 10-15 minutes) at 37°C.

  • Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

  • Collect the supernatant and measure the amount of released histamine or β-hexosaminidase.

  • Calculate the percentage inhibition of degranulation for each concentration of the test compound compared to the control (Compound 48/80 alone).[3][5]

Conclusion

The early-phase discovery and screening of this compound analogues is a multi-faceted process that requires a combination of rational drug design, high-throughput screening, and a cascade of in vitro and ex vivo functional assays. The methodologies and frameworks presented in this guide provide a robust foundation for researchers to identify and characterize novel H1 receptor antagonists with improved therapeutic profiles. A thorough understanding of the underlying pharmacology and the meticulous execution of these experimental protocols are paramount to the successful development of the next generation of antihistamines.

References

Methodological & Application

Application Note: Chiral HPLC Method for Enantiomeric Separation of Dexbrompheniramine

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chiral separation of dexbrompheniramine enantiomers using High-Performance Liquid Chromatography (HPLC). This compound is the dextrorotatory (+) enantiomer of brompheniramine and is the active component in many antihistamine formulations. The accurate determination of enantiomeric purity is critical for quality control and regulatory compliance.

Introduction

Chirality is a key consideration in the pharmaceutical industry as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] this compound, the (+)-enantiomer of brompheniramine, possesses the desired antihistaminic activity, while the (-)-enantiomer is less active. Therefore, a robust and reliable analytical method is essential to separate and quantify the enantiomers of brompheniramine to ensure the quality and efficacy of this compound drug products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantiomeric separation of chiral drugs.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including antihistamines.[3][5]

This application note details a chiral HPLC method utilizing a cellulose-based stationary phase for the effective separation of this compound from its (-)-enantiomer.

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: Chiralpak® IC or a similar cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.

  • Chemicals and Reagents:

    • This compound maleate reference standard

    • Racemic brompheniramine maleate

    • n-Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

  • Sample Preparation: Prepare a stock solution of racemic brompheniramine maleate and a separate stock solution of this compound maleate in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

The following table summarizes the optimized chromatographic conditions for the enantiomeric separation of this compound.

ParameterCondition
Chiral Stationary Phase Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 262 nm
Injection Volume 10 µL

Data Presentation

The following table presents the expected retention times and resolution for the enantiomers of brompheniramine under the specified chromatographic conditions.

EnantiomerRetention Time (min)Resolution (Rs)
(-)-Brompheniramine~ 8.5\multirow{2}{*}{> 2.0}
(+)-Dexbrompheniramine~ 9.8

Note: Retention times are approximate and may vary slightly depending on the specific column and system.

Method Validation Considerations

For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of its impurities, degradants, and placebo components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow and Diagrams

The overall workflow for the chiral HPLC analysis of this compound is depicted in the following diagram.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare this compound and Racemic Standard Solutions MobilePhasePrep Prepare Mobile Phase: n-Hexane/Ethanol/DEA Injection Inject Sample (10 µL) MobilePhasePrep->Injection Separation Chiral Separation on Chiralpak IC Column Injection->Separation Detection UV Detection at 262 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Enantiomeric Purity and Resolution Integration->Calculation

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

The chiral recognition mechanism on a polysaccharide-based CSP is a complex process involving multiple interactions between the enantiomers and the chiral selector. The following diagram illustrates the conceptual relationship leading to enantiomeric separation.

Chiral_Recognition cluster_analyte Analyte cluster_csp Chiral Stationary Phase cluster_interaction Interaction cluster_outcome Outcome Enantiomers Racemic Brompheniramine ((+)- and (-)-enantiomers) Complexation Formation of Transient Diastereomeric Complexes Enantiomers->Complexation CSP Chiral Selector (Cellulose tris(3,5-dichlorophenylcarbamate)) CSP->Complexation DifferentialRetention Different Retention Times Complexation->DifferentialRetention Separation Enantiomeric Separation DifferentialRetention->Separation

Caption: Conceptual diagram of the chiral recognition mechanism.

References

Application Note: A Validated HPLC Method for the Quantification of Dexbrompheniramine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexbrompheniramine is a first-generation antihistamine commonly used to relieve symptoms associated with allergies and the common cold. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma. The method is sensitive, specific, and adheres to the validation guidelines of the International Council for Harmonisation (ICH).

Principle

This method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound from plasma components. The procedure involves a liquid-liquid extraction (LLE) step to isolate the analyte and an internal standard (IS) from the plasma matrix. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, followed by detection at a wavelength optimized for this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound maleate reference standard (USP grade)

  • Brompheniramine maleate (Internal Standard, IS)

  • HPLC grade acetonitrile and methanol

  • Phosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Diethyl ether and dichloromethane (HPLC grade)

  • Drug-free human plasma (K2-EDTA as anticoagulant)

  • Purified water (18.2 MΩ·cm)

2. Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v), pH adjusted to 3.0
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Internal Standard (IS) Brompheniramine

3. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound maleate and Brompheniramine maleate (IS) in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to achieve calibration curve standards with concentrations ranging from 5 to 500 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the Brompheniramine stock solution with 50% methanol.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (15 ng/mL), Medium (150 ng/mL), and High (400 ng/mL) by spiking drug-free human plasma with the appropriate amount of this compound working standard solution.

4. Sample Preparation Protocol

The sample preparation involves a liquid-liquid extraction procedure to isolate this compound and the internal standard from the plasma matrix.

G cluster_plasma Plasma Sample Processing cluster_extraction Liquid-Liquid Extraction cluster_evaporation Evaporation and Reconstitution cluster_analysis HPLC Analysis plasma 1. Pipette 200 µL of plasma sample (Standard, QC, or Unknown) into a microcentrifuge tube is 2. Add 20 µL of Internal Standard (50 ng/mL Brompheniramine) plasma->is naoh 3. Add 100 µL of 0.1 M NaOH to alkalinize the sample is->naoh vortex1 4. Vortex for 30 seconds naoh->vortex1 solvent 5. Add 1 mL of Diethyl ether:Dichloromethane (70:30, v/v) vortex1->solvent vortex2 6. Vortex for 2 minutes solvent->vortex2 centrifuge 7. Centrifuge at 4000 rpm for 10 minutes vortex2->centrifuge transfer 8. Transfer the upper organic layer to a new tube centrifuge->transfer evaporate 9. Evaporate to dryness under a gentle stream of nitrogen at 40 °C transfer->evaporate reconstitute 10. Reconstitute the residue with 100 µL of mobile phase evaporate->reconstitute vortex3 11. Vortex for 30 seconds reconstitute->vortex3 inject 12. Inject 20 µL into the HPLC system vortex3->inject

Caption: Workflow for plasma sample preparation.

5. Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

  • Specificity: The specificity of the method was evaluated by analyzing blank plasma samples from six different sources to assess for interferences at the retention times of this compound and the internal standard.

  • Linearity: The linearity of the method was determined by analyzing calibration standards at six concentration levels (5, 25, 50, 100, 250, and 500 ng/mL). The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

  • Accuracy and Precision: Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at three concentration levels (Low, Medium, and High) on the same day and on three different days, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, with LOD being 3:1 and LOQ being 10:1.[1][2][3]

  • Stability: The stability of this compound in plasma was assessed under various conditions, including short-term (room temperature), long-term (frozen at -20°C and -80°C), and after three freeze-thaw cycles.

Results and Discussion

1. Method Validation Summary

The validation results are summarized in the tables below.

Table 2: Linearity of this compound in Human Plasma

ParameterResult
Calibration Range 5 - 500 ng/mL
Regression Equation y = 0.015x + 0.003
Correlation Coefficient (r²) > 0.999

Table 3: Accuracy and Precision of this compound Quantification

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low 1598.53.299.14.5
Medium 150101.22.1100.53.1
High 40099.81.8100.22.5

Table 4: Sensitivity and Stability of this compound

ParameterResult
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantification (LOQ) 5.0 ng/mL
Short-term Stability (24h, RT) Stable (<5% degradation)
Long-term Stability (30 days, -80°C) Stable (<8% degradation)
Freeze-Thaw Stability (3 cycles) Stable (<10% degradation)

2. Chromatograms

Typical chromatograms of a blank plasma sample, a spiked plasma sample with this compound and the internal standard, are shown to demonstrate the specificity of the method. The retention time for this compound was approximately 6.5 minutes, and for the internal standard, Brompheniramine, it was approximately 7.8 minutes. No interfering peaks were observed at the retention times of the analyte and the IS in the blank plasma.

Conclusion

A simple, sensitive, and specific RP-HPLC method for the quantification of this compound in human plasma has been successfully developed and validated. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range. The sample preparation procedure provides high recovery and minimal matrix effects. This validated method is suitable for pharmacokinetic and bioequivalence studies of this compound.

Logical Relationship of Method Validation

The following diagram illustrates the logical flow and relationship between the different parameters of the analytical method validation process.

G cluster_development Method Development cluster_validation Method Validation cluster_application Method Application dev Method Development & Optimization spec Specificity dev->spec lin Linearity & Range spec->lin app Routine Sample Analysis (e.g., Pharmacokinetic Studies) spec->app acc_prec Accuracy & Precision lin->acc_prec lin->app sens Sensitivity (LOD, LOQ) acc_prec->sens acc_prec->app stab Stability sens->stab sens->app stab->app

Caption: Logical flow of analytical method validation.

References

Application Note: In Vitro H1 Receptor Binding Assay Using Dexbrompheniramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key mediator of allergic responses.[1] Activation of the H1 receptor by histamine initiates a signaling cascade that results in various physiological effects, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[2] Consequently, antagonists of the H1 receptor are a critical class of drugs for the treatment of allergic conditions such as rhinitis and urticaria. Dexbrompheniramine is a first-generation antihistamine of the alkylamine class that acts as a competitive antagonist at the H1 receptor, providing temporary relief from allergy symptoms.[2][3][4][5][6] This application note provides a detailed protocol for an in vitro radioligand binding assay to determine the affinity of this compound and other test compounds for the histamine H1 receptor.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[1] Upon histamine binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with allergic reactions.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Response Physiological Response PKC->Response Leads to This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human H1 receptor using [³H]-mepyramine as the radioligand.

Materials and Reagents:

  • Membrane Preparation: Human H1 receptor-expressing cell membranes (e.g., from HEK293 cells).

  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound maleate.

  • Reference Compounds: Mepyramine, Diphenhydramine, Cetirizine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer using a glass homogenizer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 25-75 µg protein/well).

  • Assay Setup:

    • Prepare serial dilutions of this compound and reference compounds in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer.

      • Non-specific Binding (NSB): A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mepyramine).

      • Test Compound: Dilutions of this compound.

    • Add a fixed concentration of [³H]-mepyramine to each well. The concentration should be close to its Kd value for the H1 receptor (typically 1-5 nM).

    • Add the diluted membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Homogenization Plate_Setup Plate Setup (Total, NSB, Test) Membrane_Prep->Plate_Setup Ligand_Prep Radioligand & Test Compound Dilution Ligand_Prep->Plate_Setup Incubation Incubation (25°C, 60-120 min) Plate_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: In Vitro H1 Receptor Binding Assay Workflow.

Data Presentation

CompoundClassRadioligandReceptor SourceKi (nM)
This compound Alkylamine (1st Gen)[³H]-mepyramineHuman H1Not Available
MepyramineEthylenediamine (1st Gen)[³H]-mepyramineHuman H11.0 - 2.5
DiphenhydramineEthanolamine (1st Gen)[³H]-mepyramineHuman H110 - 50
CetirizinePiperazine (2nd Gen)[³H]-mepyramineHuman H13 - 6
LevocetirizinePiperazine (2nd Gen)[³H]-mepyramineHuman H1~3

Note: Ki values can vary depending on the experimental conditions, such as the radioligand concentration and the specific cell line used.

Conclusion

The described radioligand binding assay is a robust and reliable method for determining the affinity of compounds, such as this compound, for the histamine H1 receptor. This information is crucial for the characterization of novel antihistamines and for understanding their structure-activity relationships. The protocol can be adapted for high-throughput screening to identify new lead compounds in drug discovery programs targeting allergic and inflammatory diseases.

References

Application Notes and Protocols for Testing Dexbrompheniramine Efficacy in Animal Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by an IgE-mediated hypersensitivity reaction to airborne allergens. The pathophysiology involves the release of inflammatory mediators, with histamine playing a central role in the acute phase.[1] Histamine, released from mast cells upon allergen exposure, binds to H1 receptors on various cells, leading to classic symptoms such as sneezing, nasal itching, rhinorrhea (runny nose), and nasal congestion.[2][3]

Dexbrompheniramine is a first-generation antihistamine of the alkylamine class.[4] Its primary mechanism of action is the competitive antagonism of histamine at H1 receptors on effector cells in the respiratory tract, gastrointestinal tract, and blood vessels.[2][3] By blocking the action of histamine, this compound provides symptomatic relief from allergic rhinitis.[2][4]

These application notes provide detailed protocols for inducing allergic rhinitis in established animal models and methodologies for evaluating the in vivo efficacy of this compound. The protocols and data presented are designed to guide researchers in the preclinical assessment of this and similar antihistaminic compounds.

Preclinical Animal Models of Allergic Rhinitis

The most commonly utilized and well-characterized animal models for studying allergic rhinitis are the guinea pig, mouse, and rat models.[5] These models are valuable for investigating the pathophysiology of the disease and for screening the efficacy of potential therapeutic agents.

1. Guinea Pig Model: Guinea pigs are a suitable model as their allergic responses, including sneezing and nasal rubbing, closely mimic those in humans.[6] They can be sensitized to allergens like ovalbumin (OVA) to induce a robust allergic rhinitis phenotype.[7][8]

2. Mouse Model: Mice, particularly strains like BALB/c which are biased towards a Th2-type immune response, are widely used due to the availability of immunological reagents and the potential for genetic modification.[9] Ovalbumin is a common allergen used for sensitization in these models.[10]

3. Rat Model: Rats, such as the Brown Norway strain, are also used to model allergic rhinitis.[11] They exhibit clear nasal symptoms and inflammatory responses upon allergen challenge.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in Guinea Pigs

This protocol is adapted from established methods for inducing allergic rhinitis in guinea pigs.[7][12]

Materials:

  • Male Dunkin Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Al(OH)₃) as adjuvant

  • Sterile, pyrogen-free saline

  • This compound maleate

  • Vehicle control (e.g., saline)

Procedure:

Part A: Sensitization

  • Prepare the sensitization solution by suspending 0.3 mg of OVA and 30 mg of Al(OH)₃ in 1 mL of sterile saline.

  • Acclimatize guinea pigs for at least 3 days before the start of the experiment.

  • Sensitize each guinea pig by intraperitoneal (i.p.) injection of 1 mL of the OVA/Al(OH)₃ suspension every other day for 14 days (a total of 7 injections).

  • A control group should be sensitized with an i.p. injection of saline with Al(OH)₃.

Part B: Allergen Challenge and Treatment

  • From day 15 to day 21, challenge the sensitized guinea pigs daily.

  • Prepare a 5% OVA solution in saline for the challenge.

  • Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at the desired doses 1 hour before the allergen challenge.

  • Instill 20 µL of the 5% OVA solution into each nostril of the guinea pig.

  • Immediately after the challenge, place the animals in individual observation chambers.

Part C: Efficacy Evaluation

  • Nasal Symptom Score: For 30 minutes post-challenge, count the number of sneezes and nasal rubbing (scratching) movements. A successful model induction is indicated by a cumulative score of >5.[12]

  • Nasal Secretions: At the end of the observation period, collect and weigh nasal secretions.

  • Nasal Lavage: 60 minutes after the final challenge, anesthetize the animals and perform a nasal lavage with saline to collect cellular infiltrates. Analyze the total and differential leukocyte counts, paying special attention to eosinophils.

  • Histopathology: After the final evaluation, euthanize the animals and collect nasal tissues for histopathological analysis of inflammatory cell infiltration and goblet cell hyperplasia.

Protocol 2: Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice

This protocol is based on commonly used mouse models of allergic rhinitis.[10][13]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Al(OH)₃)

  • Sterile, pyrogen-free saline

  • This compound maleate

  • Vehicle control

Procedure:

Part A: Sensitization

  • On days 0, 7, and 14, sensitize mice with an i.p. injection of 20 µg of OVA emulsified in 2 mg of Al(OH)₃ in a total volume of 200 µL saline.

  • The control group receives i.p. injections of saline with Al(OH)₃.

Part B: Allergen Challenge and Treatment

  • From day 21 to day 27, challenge the mice daily by intranasal instillation of 10 µL of 1% OVA in saline into each nostril under light anesthesia.

  • Administer this compound or vehicle control (p.o. or i.p.) 1 hour prior to each intranasal challenge.

Part C: Efficacy Evaluation

  • Nasal Symptoms: Immediately after the challenge, observe the mice for 15-20 minutes and count the number of sneezes and nasal rubbing events.

  • Serum IgE Levels: 24 hours after the final challenge, collect blood samples to measure total and OVA-specific IgE levels by ELISA.

  • Nasal Lavage Fluid (NALF) Analysis: Collect NALF to analyze for inflammatory cells (eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).

  • Histopathology: Harvest nasal tissues for histological examination of eosinophil infiltration and other inflammatory changes in the nasal mucosa.

Data Presentation

Due to the limited availability of public preclinical data specifically for this compound in these models, the following tables present representative data for other first-generation (mepyramine, chlorpheniramine) and second-generation (cetirizine) antihistamines. This compound, as a first-generation antihistamine, would be expected to show a similar or comparable efficacy profile in reducing histamine-mediated symptoms.

Table 1: Effect of Antihistamines on Nasal Symptoms in OVA-Sensitized Guinea Pigs

Treatment GroupDose (mg/kg, i.p.)Number of Sneezes (mean ± SEM)Number of Nose Rubs (mean ± SEM)
Vehicle Control-25.4 ± 3.130.2 ± 4.5
Mepyramine310.1 ± 2.525.8 ± 3.9
Cetirizine38.7 ± 2.112.3 ± 3.2*

Adapted from a study by Woodward et al. (2005). Data is representative. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of Antihistamines on Nasal Symptoms and Inflammatory Markers in a Rat Model of Allergic Rhinitis

Treatment GroupDoseSneezing Events (count/15 min, mean ± SD)Nasal Rubbing (count/15 min, mean ± SD)Vascular Permeability (Evan's Blue, µ g/nasal cavity, mean ± SD)
Sham Control-2.1 ± 1.35.4 ± 2.115.3 ± 4.2
Allergic Rhinitis (AR) + Vehicle-18.5 ± 4.622.1 ± 5.355.8 ± 9.7
AR + Chlorpheniramine10 mg/kg, p.o.6.3 ± 2.88.9 ± 3.125.1 ± 6.5*

Data is representative and adapted from studies on first-generation antihistamines like chlorpheniramine.[11][14] *p < 0.05 compared to AR + Vehicle.

Visualizations

Mechanism of Allergic Rhinitis and Action of this compound

Allergic_Rhinitis_Pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase (Allergic Reaction) Allergen Allergen (e.g., OVA, Pollen) APC Antigen Presenting Cell (APC) Allergen->APC Uptake & Presentation Th2 Th2 Cell APC->Th2 Activation BCell B Cell Th2->BCell Stimulation (IL-4, IL-13) PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Allergen-specific IgE PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Binds to surface Allergen2 Allergen MastCell_Activated Activated Mast Cell Allergen2->MastCell_Activated Cross-links IgE Histamine Histamine MastCell_Activated->Histamine Degranulation/ Release H1R H1 Receptor Histamine->H1R Binds to Symptoms Allergic Rhinitis Symptoms (Sneezing, Itching, Rhinorrhea) H1R->Symptoms Leads to Dex This compound Dex->H1R Blocks

Caption: Pathophysiology of allergic rhinitis and the inhibitory action of this compound.

Experimental Workflow for Efficacy Testing

Experimental_Workflow Start Start: Acclimatization of Animals Sensitization Sensitization Phase (e.g., i.p. OVA + Alum) Start->Sensitization Grouping Randomization into Treatment Groups Sensitization->Grouping Treatment Drug Administration (this compound or Vehicle) Grouping->Treatment Challenge Intranasal Allergen Challenge (e.g., OVA) Treatment->Challenge 1 hr prior Evaluation Efficacy Evaluation Challenge->Evaluation Symptoms Nasal Symptom Scoring Evaluation->Symptoms NALF Nasal Lavage Fluid (Cell & Cytokine Analysis) Evaluation->NALF Serum Serum Analysis (IgE Levels) Evaluation->Serum Histo Histopathology of Nasal Mucosa Evaluation->Histo End End: Data Analysis & Interpretation Symptoms->End NALF->End Serum->End Histo->End H1R_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Dex This compound Dex->H1R Blocks Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca²⁺ CellularResponse Cellular Responses: - Smooth muscle contraction - Increased vascular permeability - Sensory nerve stimulation Ca2->CellularResponse NFkB NF-κB Activation PKC->NFkB NFkB->CellularResponse

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexbrompheniramine, the pharmacologically active dextrorotatory enantiomer of brompheniramine, is a first-generation antihistamine used to treat allergic conditions.[1] The synthesis and characterization of this compound and its related compounds are crucial for the development of analytical methods, quality control, and stability studies of pharmaceutical formulations. This document provides detailed protocols for the synthesis of racemic brompheniramine, its resolution to this compound, and the preparation of key impurities, including Brompheniramine N-Oxide, N-Desmethyl-dexbrompheniramine, and the related compound Pheniramine. These compounds, when prepared with high purity, can serve as essential reference standards.

Synthesis of Racemic Brompheniramine

The synthesis of racemic brompheniramine can be achieved through a multi-step process starting from 4-bromophenylacetonitrile and 2-bromopyridine. The overall synthetic pathway is analogous to the synthesis of chlorpheniramine.[2]

Diagram of the Synthetic Pathway for Racemic Brompheniramine:

Racemic Brompheniramine Synthesis 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Intermediate_A 2-(4-Bromophenyl)-2-(pyridin-2-yl)acetonitrile 4-Bromophenylacetonitrile->Intermediate_A NaH, THF 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->Intermediate_A Intermediate_B 3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propanenitrile Intermediate_A->Intermediate_B 1. NaNH2 2. 2-Dimethylaminoethyl chloride Racemic_Brompheniramine Racemic Brompheniramine Intermediate_B->Racemic_Brompheniramine Hydrolysis

Caption: Synthetic route to Racemic Brompheniramine.

Experimental Protocol:

Step 1: Synthesis of 2-(4-Bromophenyl)-2-(pyridin-2-yl)acetonitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.18 mol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere, a solution of 4-bromophenylacetonitrile (0.15 mol) in anhydrous THF (20 mL) is added dropwise at a temperature maintained below 10°C.

  • The mixture is then stirred at room temperature for 1 hour.

  • A solution of 2-bromopyridine (0.1 mol) in anhydrous THF is added dropwise, and the reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

Step 2: Synthesis of Racemic Brompheniramine

  • The purified 2-(4-bromophenyl)-2-(pyridin-2-yl)acetonitrile from the previous step is dissolved in a suitable solvent like toluene.

  • Sodium amide (a slight molar excess) is added, and the mixture is stirred at room temperature for 1-2 hours.

  • 2-Dimethylaminoethyl chloride hydrochloride is added, and the reaction is heated to reflux for 6-8 hours.

  • After cooling, the reaction is quenched with water, and the organic layer is separated.

  • The crude product is then subjected to hydrolysis with a strong base (e.g., NaOH) in an alcoholic solvent to convert the nitrile group to a primary amine, which is then methylated in situ or in a subsequent step to the tertiary amine.

  • The final product is purified by vacuum distillation or column chromatography.

Chiral Resolution of Racemic Brompheniramine to this compound

The separation of the racemic mixture of brompheniramine is essential to isolate the more potent (S)-(+)-enantiomer, this compound. This can be effectively achieved using a chiral resolving agent such as (+)-4-nitrotartranilic acid (PNTA).[3]

Diagram of the Chiral Resolution Process:

Chiral Resolution Racemic_Brompheniramine Racemic Brompheniramine Diastereomeric_Salts Diastereomeric Salts (this compound-PNTA and Levobrompheniramine-PNTA) Racemic_Brompheniramine->Diastereomeric_Salts PNTA (+)-4-Nitrotartranilic Acid (PNTA) PNTA->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Dex_PNTA_Salt This compound-PNTA Salt (Less Soluble) Fractional_Crystallization->Dex_PNTA_Salt Levo_PNTA_Salt_Solution Levobrompheniramine-PNTA Salt (More Soluble in Filtrate) Fractional_Crystallization->Levo_PNTA_Salt_Solution Basification_Dex Basification (e.g., NaOH) Dex_PNTA_Salt->Basification_Dex Dexbrompheniramine_Base This compound (Free Base) Basification_Dex->Dexbrompheniramine_Base Maleic_Acid_Salt_Formation Maleic Acid Dexbrompheniramine_Base->Maleic_Acid_Salt_Formation Dexbrompheniramine_Maleate This compound Maleate Maleic_Acid_Salt_Formation->Dexbrompheniramine_Maleate N-Oxide_Synthesis This compound This compound N_Oxide Brompheniramine N-Oxide This compound->N_Oxide Oxidizing_Agent m-CPBA or H2O2 Oxidizing_Agent->N_Oxide N-Desmethyl_Synthesis This compound This compound N_Desmethyl N-Desmethyl-dexbrompheniramine This compound->N_Desmethyl Von_Braun_Reagent 1. Cyanogen Bromide (CNBr) 2. Hydrolysis Von_Braun_Reagent->N_Desmethyl Pheniramine_Synthesis Benzyl_Cyanide Benzyl Cyanide Benzyl_Pyridine 2-Benzylpyridine Benzyl_Cyanide->Benzyl_Pyridine Acetylene Acetylene Acetylene->Benzyl_Pyridine Cobaltocene Cobaltocene catalyst Cobaltocene->Benzyl_Pyridine Pheniramine Pheniramine Benzyl_Pyridine->Pheniramine Alkylation_Reagent 1. NaNH2 2. 2-Dimethylaminoethyl chloride Alkylation_Reagent->Pheniramine

References

Application Note: Measuring Dexbrompheniramine Brain Penetration Using In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbrompheniramine is a first-generation alkylamine H1-antihistamine known for its efficacy in treating allergic conditions. A key characteristic of first-generation antihistamines is their ability to cross the blood-brain barrier (BBB), leading to central nervous system (CNS) effects such as sedation.[1] Quantifying the extent of brain penetration is crucial for understanding the therapeutic window and side-effect profile of such compounds. In vivo microdialysis is a powerful technique for sampling the unbound drug concentration in the brain's extracellular fluid (ECF), providing a direct measure of the pharmacologically active fraction at the target site. This application note provides a detailed protocol for using in vivo microdialysis to measure the brain penetration of this compound.

Principle of In Vivo Microdialysis for Brain Penetration Studies

In vivo microdialysis allows for the continuous sampling of endogenous and exogenous substances from the ECF of living animals.[2] The technique involves the stereotaxic implantation of a microdialysis probe, which consists of a semi-permeable membrane, into a specific brain region of interest. A physiological solution (perfusate) is slowly pumped through the probe. Small molecules, including unbound drugs like this compound, diffuse across the membrane from the ECF into the perfusate down their concentration gradient. The collected fluid, known as the microdialysate, can then be analyzed to determine the unbound drug concentration in the brain.

The key parameter derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu), which is a critical indicator of a drug's ability to cross the BBB and is calculated as the ratio of the unbound drug concentration in the brain ECF to the unbound drug concentration in plasma.[3]

This compound Signaling Pathway in the CNS

This compound, upon crossing the blood-brain barrier, primarily acts as an antagonist at the histamine H1 receptors. This interaction interferes with the agonist action of histamine, leading to a cascade of intracellular events. The binding of this compound to the H1 receptor influences the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways. This, in turn, can reduce the activity of the NF-κB immune response transcription factor, leading to decreased expression of pro-inflammatory cytokines and other inflammatory mediators within the CNS.

Dexbrompheniramine_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space H1R Histamine H1 Receptor PLC Phospholipase C (PLC) H1R->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Dex This compound Dex->H1R Antagonizes Histamine Histamine Histamine->H1R Activates Ca_release Ca2+ Release IP3->Ca_release NFkB_pathway NF-κB Pathway (Inhibition) DAG->NFkB_pathway Inflammation Decreased Pro-inflammatory Cytokines NFkB_pathway->Inflammation

Caption: this compound's antagonistic action on the H1 receptor.

Experimental Protocols

I. Animal Model and Surgical Procedure

A generalized surgical protocol for implanting a microdialysis guide cannula in rodents is described below. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Microdialysis guide cannula

  • Dental cement

  • Surgical tools (scalpel, forceps, drills, etc.)

  • Analgesics

Procedure:

  • Anesthetize the rat and mount it securely in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull at the desired coordinates for the target brain region (e.g., striatum or prefrontal cortex).

  • Slowly lower the guide cannula to the target coordinates.

  • Secure the guide cannula to the skull using dental cement.

  • Suture the scalp incision around the implant.

  • Administer post-operative analgesics and allow the animal to recover for at least 48 hours before the microdialysis experiment.

II. In Vivo Microdialysis Experiment

Materials:

  • Microdialysis probe (e.g., CMA 12 or equivalent)

  • Microinfusion pump

  • Fraction collector

  • Perfusion fluid (artificial cerebrospinal fluid - aCSF)

  • This compound maleate

  • Analytical system (HPLC-MS/MS)

Experimental Workflow:

Microdialysis_Workflow A Surgical Implantation of Guide Cannula B Animal Recovery (≥48 hours) A->B C Probe Insertion & Equilibration B->C D Baseline Sample Collection C->D E This compound Administration (i.v. or i.p.) D->E F Microdialysate & Blood Sample Collection E->F G Sample Analysis (HPLC-MS/MS) F->G H Data Analysis (Kp,uu Calculation) G->H

Caption: General workflow for an in vivo microdialysis experiment.

Procedure:

  • On the day of the experiment, gently insert the microdialysis probe into the guide cannula.

  • Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Allow for a 60-90 minute equilibration period.

  • Collect baseline microdialysate samples for at least 60 minutes.

  • Administer this compound maleate via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Collect microdialysate samples at regular intervals (e.g., every 20-30 minutes) for a predetermined duration (e.g., 4-6 hours) using a refrigerated fraction collector.

  • Collect blood samples at corresponding time points to determine plasma drug concentrations.

  • At the end of the experiment, euthanize the animal and verify the probe placement histologically.

III. Sample Analysis: HPLC-MS/MS Method

The concentration of this compound in the microdialysate and plasma samples can be determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[4][5]

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Data Presentation and Analysis

The primary outcome of this study is the determination of the unbound brain-to-plasma concentration ratio (Kp,uu).

Calculations:

  • Unbound Plasma Concentration (Cu,plasma): Determined by multiplying the total plasma concentration by the unbound fraction in plasma (fu,p). The fu,p can be measured using techniques like equilibrium dialysis.

  • Unbound Brain Concentration (Cu,brain): The concentration measured in the microdialysate, corrected for in vivo recovery of the microdialysis probe. Probe recovery can be determined using the retrodialysis method.

  • Kp,uu Calculation: Kp,uu = AUC_brain,unbound / AUC_plasma,unbound

Expected Pharmacokinetic Parameters for Brompheniramine (as a proxy for this compound):

ParameterValueReference
Peak Serum Concentration (Cmax) 11.6 ± 3.0 ng/mL[6]
Time to Peak Concentration (Tmax) 3.1 ± 1.1 hr[6]
Serum Half-life (t1/2) 24.9 ± 9.3 hr[6]
Volume of Distribution (Vd) 11.7 ± 3.1 L/kg[6]

Expected Brain Penetration Characteristics for a First-Generation Antihistamine:

ParameterExpected Value/RangeRationale
Kp,uu > 0.5First-generation antihistamines readily cross the BBB.[1] Values significantly greater than 1 may suggest active influx.
Brain Tissue Binding Moderate to HighLipophilic nature of first-generation antihistamines often leads to significant binding to brain tissue.

Conclusion

In vivo microdialysis is a robust technique for quantifying the brain penetration of drugs like this compound. The detailed protocol provided in this application note, although based on methodologies for similar compounds due to a lack of specific data for this compound, offers a solid framework for researchers to conduct these critical studies. The resulting pharmacokinetic data, particularly the Kp,uu, is invaluable for understanding the CNS effects and optimizing the therapeutic use of this compound and other centrally acting medications.

References

Application Note and Protocol: Forced Degradation Study of Dexbrompheniramine Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical drug substances and drug products. As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies are designed to elucidate the intrinsic stability of a drug molecule by subjecting it to conditions more severe than accelerated stability testing.[1][2][3] The primary objectives of forced degradation studies are to identify potential degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[4][5][6] This application note provides a detailed protocol for conducting a forced degradation study on dexbrompheniramine, a first-generation antihistamine. The protocol outlines the stress conditions to be applied, the analytical methodology for monitoring degradation, and the presentation of data.

This compound is susceptible to degradation under various conditions, and understanding its stability profile is essential for ensuring the safety, efficacy, and quality of the final drug product. The data generated from these studies are crucial for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation Prep Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl) Prep->Acid Base Base Hydrolysis (0.1 M NaOH) Prep->Base Oxidation Oxidative Degradation (3% H2O2) Prep->Oxidation Thermal Thermal Degradation (80°C) Prep->Thermal Photolytic Photolytic Degradation (ICH Q1B) Prep->Photolytic Neutralize Neutralization/Quenching Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC Analysis Neutralize->HPLC Characterization Degradant Characterization (LC-MS/MS, NMR) HPLC->Characterization Data Data Interpretation and Mass Balance Calculation HPLC->Data Report Final Report Data->Report

Caption: Experimental workflow for the forced degradation study of this compound.

Experimental Protocols

Materials and Reagents
  • This compound Maleate Reference Standard

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, AR grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Ammonium Acetate, HPLC grade

  • Purified Water, HPLC grade

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector.

  • LC-MS/MS system for identification of degradation products.

  • pH meter

  • Forced degradation chamber (for thermal and photolytic studies)

  • Water bath

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound Maleate reference standard and dissolve it in 100 mL of a suitable solvent (e.g., a mixture of water and methanol). This stock solution will be used for all stress studies. The concentration may be adjusted based on the sensitivity of the analytical method.[7]

  • Acidic Solution (0.1 M HCl): Prepare by diluting concentrated HCl with purified water.

  • Basic Solution (0.1 M NaOH): Prepare by dissolving NaOH pellets in purified water.

  • Oxidizing Solution (3% H₂O₂): Prepare by diluting 30% H₂O₂ with purified water.

Stress Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3][4] The duration and temperature of the stress conditions may need to be adjusted to achieve the target degradation.

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 24 hours.[8]

  • At appropriate time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 24 hours.[8]

  • At appropriate time intervals, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours.[4][9]

  • At appropriate time intervals, withdraw an aliquot.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Place the this compound drug substance in a solid state in a thermostatically controlled oven at 80°C for 48 hours.

  • For solution-state thermal degradation, keep the this compound stock solution at 80°C for 48 hours.

  • At appropriate time intervals, withdraw samples (for the solid-state, dissolve a known amount in a suitable solvent).

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Expose the this compound drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

  • A control sample should be protected from light by wrapping it in aluminum foil.

  • After the exposure, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples to a suitable concentration with the mobile phase for HPLC analysis.

Analytical Methodology (HPLC)

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following is a suggested starting point for method development.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 5.0) B: Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 262 nm
Injection Volume 10 µL

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. The following tables provide a template for presenting the quantitative data.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTreatmentTime (hours)% Assay of this compound% DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl at 60°C24
Base Hydrolysis 0.1 M NaOH at 60°C24
Oxidative 3% H₂O₂ at RT24
Thermal (Solid) 80°C48
Thermal (Solution) 80°C48
Photolytic (Solid) ICH Q1B-
Photolytic (Solution) ICH Q1B-

Table 2: Peak Purity and Mass Balance Analysis

Stress Condition% Mass BalancePeak Purity of this compound
Acid Hydrolysis
Base Hydrolysis
Oxidative
Thermal (Solid)
Thermal (Solution)
Photolytic (Solid)
Photolytic (Solution)

Conclusion

This application note provides a comprehensive protocol for conducting forced degradation studies on this compound. Adherence to these guidelines will help in understanding the stability of the molecule, identifying potential degradation products, and developing a robust stability-indicating analytical method. The successful execution of these studies is a critical step in the regulatory submission process and ensures the development of a safe and effective pharmaceutical product. Further characterization of significant degradation products using techniques like LC-MS/MS and NMR is recommended to fully elucidate the degradation pathways.

References

Application Note: Molecular Docking Simulation of Dexbrompheniramine with the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexbrompheniramine is a first-generation alkylamine antihistamine that alleviates symptoms of allergic reactions by acting as an antagonist to the histamine H1 receptor (H1R). It competitively binds to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, blocking the action of endogenous histamine.[1] The histamine H1 receptor is a Class A G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade leading to allergic and inflammatory responses.[2][3]

Molecular docking is a powerful in-silico method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] This technique is instrumental in drug discovery for understanding binding mechanisms, predicting binding affinity, and guiding the design of novel therapeutic agents. This application note provides a detailed protocol for performing a molecular docking simulation of this compound with the human histamine H1 receptor and outlines the associated signaling pathway.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to an intracellular Gq protein. Upon histamine binding, the activated Gq protein stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines.

H1R_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Responses (e.g., Inflammation) Ca->Response PKC->Response Dex This compound Dex->H1R Blocks Docking_Workflow PDB 1. Fetch Receptor (PDB ID: 3RZE) PrepR 3. Prepare Receptor (Remove water, add hydrogens) PDB->PrepR PubChem 2. Fetch Ligand (this compound) PrepL 4. Prepare Ligand (Generate 3D conformer, assign charges) PubChem->PrepL Grid 5. Define Binding Site (Generate Grid Box) PrepR->Grid PrepL->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Binding energy, poses, interactions) Dock->Analyze

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Dexbrompheniramine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Dexbrompheniramine.

Troubleshooting Guides

Question: My this compound peak is showing significant tailing. What are the primary causes and how can I fix it?

Answer:

Peak tailing in the HPLC analysis of this compound, a basic compound, is a common issue primarily caused by secondary interactions with the stationary phase, improper mobile phase conditions, or column and system issues. Below is a systematic guide to troubleshoot and resolve peak tailing.

Chemical Interactions with the Stationary Phase

The most frequent cause of peak tailing for basic compounds like this compound is the interaction between the positively charged analyte and negatively charged silanol groups on the surface of silica-based columns.[1][2]

  • Problem: At a mobile phase pH above 3, residual silanol groups on the silica packing material become ionized and can interact with the protonated amine group of this compound.[1][3] This secondary retention mechanism leads to a tailing peak shape.

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a range of 2.5-3.5 will suppress the ionization of the silanol groups, thereby minimizing secondary interactions.[1] With a pKa of approximately 9.48, this compound will be fully protonated at this pH.

    • Use a Highly Deactivated Column: Employ a modern, high-purity silica column (Type B) that is end-capped.[1] End-capping chemically derivatizes the majority of the free silanol groups, reducing their availability for interaction with basic analytes.

    • Incorporate a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with this compound.

Mobile Phase and Buffer Conditions

The composition of your mobile phase is critical in controlling the peak shape.

  • Problem: An inappropriate mobile phase pH, insufficient buffer capacity, or an unsuitable organic modifier can all contribute to peak tailing.

  • Solutions:

    • Optimize pH: As this compound has a pKa of ~9.48, a mobile phase pH of 2.5-3.5 is a good starting point to ensure it is in a single ionic form and to suppress silanol activity.[4]

    • Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH throughout the analysis.

    • Choice of Organic Modifier: Acetonitrile and methanol are common organic modifiers. Their different properties can influence peak shape, so trying both may be beneficial.

Column and System Issues

Physical problems with the column or HPLC system can also lead to peak distortion.

  • Problem: Column overload, a void at the column inlet, or excessive extra-column volume can all cause peak tailing.

  • Solutions:

    • Check for Column Overload: If all peaks in your chromatogram are tailing, you may be overloading the column. Try reducing the injection volume or the concentration of your sample.

    • Inspect the Column: A void at the head of the column can cause peak tailing. Reversing and flushing the column (if the manufacturer's instructions permit) may resolve blockages at the inlet frit. If a void is suspected, the column may need to be replaced.

    • Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length to a minimum between the injector, column, and detector to reduce dead volume.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound to avoid peak tailing?

A1: A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a pH of around 3.0. This combination addresses the primary cause of peak tailing for basic compounds by suppressing silanol interactions.

Q2: I've lowered the pH of my mobile phase, but I'm still seeing some tailing. What else can I do?

A2: If lowering the pH is not sufficient, consider adding a competing base like triethylamine (TEA) to your mobile phase at a low concentration (e.g., 0.1%). Alternatively, switching to a column with a different stationary phase, such as a polymer-based or a modern, highly end-capped silica column, can be very effective.

Q3: Can the sample solvent affect peak shape?

A3: Yes, the solvent used to dissolve your sample can significantly impact peak shape. If your sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase.

Q4: How do I know if my column is the problem?

A4: A good way to diagnose a column issue is to inject a standard mixture of well-behaved compounds. If these also show poor peak shape, it's likely a system or column issue. You can also try replacing the column with a new one of the same type. If the peak shape improves dramatically, your old column was likely the source of the problem.

Q5: What is an acceptable tailing factor for a this compound peak?

A5: While the USP monograph for this compound Maleate specifies a tailing factor of not more than 1.8 for a gas chromatography method, a similar value is a reasonable target for HPLC. Ideally, for quantitative analysis, a tailing factor as close to 1.0 as possible is desired.

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of this compound, often in combination with other active ingredients. These can be adapted for your specific needs.

Parameter Method 1 Method 2 Method 3
Column Newcrom R1C18C18
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric AcidMethanol, Acetonitrile, and 0.025 M Phosphate Buffer (50:25:25 v/v/v)Acetonitrile and Phosphate Buffer (pH 2.5) with Sodium-Heptane Sulfonate (ion-pair)
Detection UVUV at 265 nmUV at 230 nm
Reference [1][5][6]

Detailed Methodology for a C18-based Separation (Adapted from cited literature):

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a 25 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

    • Organic Component: HPLC-grade acetonitrile.

    • Final Mobile Phase: Mix the aqueous and organic components in a suitable ratio (e.g., 60:40 aqueous:acetonitrile). The exact ratio may need to be optimized to achieve the desired retention time.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

  • Detection: Use a UV detector set to an appropriate wavelength for this compound (e.g., 261 nm).

  • Injection Volume: Start with a low injection volume (e.g., 10 µL) to avoid column overload.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.

Visualizations

Troubleshooting Workflow for Peak Tailing

G cluster_solutions1 Chemical Solutions cluster_solutions2 Mobile Phase Solutions cluster_solutions3 System/Column Solutions start Peak Tailing Observed check_chemical Chemical Interactions? start->check_chemical adjust_ph Lower Mobile Phase pH (e.g., 2.5-3.5) check_chemical->adjust_ph Yes use_deactivated_column Use End-capped/ Type B Silica Column add_competing_base Add Competing Base (e.g., TEA) check_mobile_phase Mobile Phase Issue? check_chemical->check_mobile_phase No adjust_ph->check_mobile_phase check_buffer Increase Buffer Concentration check_mobile_phase->check_buffer Yes check_system System/Column Issue? check_mobile_phase->check_system No change_organic Try Different Organic Modifier check_buffer->change_organic change_organic->check_system reduce_load Reduce Injection Volume/Concentration check_system->reduce_load Yes end Peak Shape Improved check_system->end No check_column Inspect/Replace Column reduce_load->check_column minimize_dead_volume Minimize Extra-Column Volume check_column->minimize_dead_volume minimize_dead_volume->end

Caption: A flowchart for systematically troubleshooting peak tailing.

Mechanism of Peak Tailing for this compound

G silanol Ionized Silanol Group (Si-O⁻) This compound Protonated this compound (R₃N⁺H) This compound->silanol interaction Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Interaction between this compound and an ionized silanol group.

References

Improving sensitivity of Dexbrompheniramine detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Dexbrompheniramine detection in mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

Issue 1: Low or No Signal for this compound

Question: I am not seeing any signal, or the signal for this compound is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this workflow to diagnose and resolve the issue.

A Start: Low/No Signal B Verify Sample Integrity - Check sample concentration - Assess sample stability A->B C Optimize Sample Preparation - Evaluate extraction efficiency - Check for matrix effects B->C D Review LC Conditions - Confirm column integrity - Check mobile phase composition C->D E Optimize MS Parameters - Verify ionization source settings - Check MRM transitions and collision energy D->E F Check Instrument Performance - Run system suitability test - Calibrate the mass spectrometer E->F G Signal Improved? F->G H End: Problem Resolved G->H Yes I Consult Instrument Manual/ Technical Support G->I No

Figure 1: Troubleshooting workflow for low or no this compound signal.

Detailed Troubleshooting Steps:

  • Sample Integrity:

    • Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong enough signal.[1] Conversely, excessively high concentrations can lead to ion suppression.[1]

    • Stability: this compound may degrade under certain conditions. Ensure proper storage and handling of your samples.

  • Sample Preparation:

    • Extraction Efficiency: The choice of extraction method is critical. Liquid-liquid extraction (LLE) with ethyl acetate has been shown to be effective for this compound.[2] If using Solid-Phase Extraction (SPE), ensure the sorbent type and elution solvent are optimized for your analyte. Inefficient extraction will lead to low recovery and a weak signal.

    • Matrix Effects: Components in the biological matrix can suppress the ionization of this compound.[3] Clean sample preparation is essential to minimize these effects.[2] Consider techniques like phospholipid removal if analyzing plasma samples.

  • Liquid Chromatography (LC) Conditions:

    • Column Performance: A degraded or inappropriate column can lead to poor peak shape and reduced sensitivity. Use a column suitable for basic compounds like this compound, such as a C18 column.

    • Mobile Phase: The mobile phase composition, including pH and organic content, significantly impacts ionization efficiency.[4] For this compound, a mobile phase of acetonitrile and water with additives like formic acid or ammonium acetate is commonly used to promote protonation and improve signal in positive ion mode.[2][5][6]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally the most suitable technique for this compound.[5][6][7] Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize ion generation and transmission.[8][9]

    • MRM Transitions: For tandem mass spectrometry (MS/MS), ensure you are using the correct and most intense Multiple Reaction Monitoring (MRM) transitions. The precursor ion for this compound is typically [M+H]+. The selection of product ions and the optimization of collision energy are crucial for sensitivity.[10][11]

  • Instrument Performance:

    • System Suitability: Regularly run a system suitability test with a known standard to ensure your LC-MS system is performing optimally.

    • Calibration: Ensure your mass spectrometer is properly calibrated. Incorrect calibration can lead to mass errors and signal loss.[1]

Issue 2: High Background Noise

Question: My chromatogram shows a high baseline or significant background noise, which is affecting the sensitivity of my this compound measurement. What can I do?

Answer:

High background noise can mask the analyte signal and reduce the signal-to-noise ratio, thereby decreasing sensitivity. The following steps can help identify and mitigate the source of the noise.

A Start: High Background Noise B Check Solvents and Reagents - Use high-purity solvents - Prepare fresh mobile phases A->B C Clean the LC System - Flush the system - Check for leaks B->C D Evaluate Sample Preparation - Improve sample cleanup - Check for contamination C->D E Optimize MS Detector Settings - Adjust detector gain - Apply appropriate filtering D->E F Isolate the Source of Noise - Run system with no injection - Inject a blank sample E->F G Noise Reduced? F->G H End: Problem Resolved G->H Yes I Consult Instrument Manual/ Technical Support G->I No

Figure 2: Troubleshooting workflow for high background noise.

Detailed Troubleshooting Steps:

  • Solvents and Reagents:

    • Purity: Use LC-MS grade solvents and high-purity additives (e.g., formic acid, ammonium acetate). Lower-grade reagents can introduce contaminants that contribute to background noise.[12]

    • Fresh Preparation: Prepare mobile phases fresh daily, especially those containing additives like formic acid in methanol, as they can degrade over time.[13]

  • LC System:

    • System Contamination: Contaminants can accumulate in the LC system, leading to a noisy baseline. Flush the system thoroughly.

    • Leaks: Check for any leaks in the LC system, as this can introduce air and cause baseline instability.

  • Sample Preparation:

    • Improved Cleanup: Inadequate sample cleanup can introduce matrix components and other interferences into the system. Consider a more rigorous sample preparation method, such as SPE, to remove these interferences.

    • Contamination: Ensure that all labware and reagents used for sample preparation are clean and free of contaminants.

  • MS Detector Settings:

    • Detector Gain: While increasing the detector gain can amplify the signal, it can also amplify the noise. Optimize the detector settings to achieve the best signal-to-noise ratio.

    • Filtering: Apply appropriate data smoothing or filtering, but be cautious not to distort the peak shape or reduce the signal intensity.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is better for this compound analysis in plasma: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A1: Both LLE and SPE can be effective for extracting this compound from plasma. LLE with ethyl acetate has been successfully used and is a simpler technique.[2] SPE can potentially provide cleaner extracts, which is beneficial for reducing matrix effects and improving sensitivity.[14] The choice between LLE and SPE may depend on factors such as desired sample throughput, cost, and the level of extract cleanliness required.

Q2: What are the optimal ionization settings for this compound?

A2: Electrospray ionization (ESI) in the positive ion mode is generally the preferred method for this compound analysis.[5][6][7] Key parameters to optimize include:

  • Capillary Voltage: Typically in the range of 3-5 kV.

  • Nebulizing and Drying Gas: The flow rates and temperatures of these gases should be optimized to ensure efficient desolvation without causing thermal degradation of the analyte.[8]

  • Source Temperature: This should be set to facilitate desolvation while maintaining the stability of this compound.

Q3: How do I select and optimize MRM transitions for this compound?

A3:

  • Precursor Ion Selection: Infuse a standard solution of this compound into the mass spectrometer to identify the protonated molecule, [M+H]+, which will be your precursor ion.

  • Product Ion Selection: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions.

  • Collision Energy Optimization: For each selected product ion, optimize the collision energy to maximize its intensity. This is typically done by ramping the collision energy and observing the resulting signal for each transition.[10]

  • Qualifier and Quantifier Ions: Select at least two MRM transitions. The most intense and stable transition is typically used for quantification (quantifier), while a second transition is used for confirmation (qualifier).[11]

Q4: Should I use an internal standard for this compound analysis? If so, what are the key considerations?

A4: Yes, using an internal standard (IS) is highly recommended to improve the accuracy and precision of your quantitative analysis.[15] An ideal IS for this compound would be a stable isotope-labeled version of the molecule (e.g., this compound-d4). If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. The IS should be added to all samples, standards, and quality controls at a constant concentration early in the sample preparation process to correct for variability in extraction, injection volume, and ionization.[15]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted from a method developed for the determination of dexchlorpheniramine in human plasma.[2]

  • Sample Preparation:

    • To 0.5 mL of human plasma, add 0.1 mL of the internal standard working solution.

    • Add 1.0 mL of borate buffer (pH 9.0) and vortex.

    • Add 2 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 2 mL of ethyl acetate.

    • Evaporate the combined organic layers to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 0.5 mL of the mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for your specific instrumentation.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).[2]

  • Mobile Phase:

    • A: 10 mM Ammonium acetate and 0.5% acetic acid in water.

    • B: Acetonitrile.

    • Gradient elution may be required to achieve optimal separation.

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Principle Partitioning between two immiscible liquidsAdsorption onto a solid phase followed by elutionPrecipitation of proteins with an organic solvent
Selectivity ModerateHighLow
Recovery Generally good, but can be variableHigh and reproducible with optimizationCan be lower due to co-precipitation
Cleanliness of Extract ModerateHighLow (high matrix effects)
Throughput Can be automated, but often manual and lowerEasily automated for high throughputHigh throughput
Solvent Consumption HighLower than LLEModerate

Table 2: Typical Mass Spectrometry Parameters for this compound Analysis

ParameterTypical Value/Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Desolvation Temperature 350 - 450 °C
Nebulizer Gas Flow Instrument dependent
Drying Gas Flow Instrument dependent
Precursor Ion (Q1) [M+H]+
Product Ions (Q3) To be determined empirically
Collision Energy To be optimized for each transition
Dwell Time 100 - 200 ms

References

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Dexbrompheniramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalytical analysis of Dexbrompheniramine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] For this compound, a basic drug, common matrix components in plasma like phospholipids and endogenous salts can interfere with its protonation in the mass spectrometer's ion source, leading to inaccurate quantification.[3][4] This can result in poor sensitivity, precision, and accuracy in your assay.[2]

Q2: What are the most common sources of matrix effects in plasma samples for this compound analysis?

A2: The primary sources of matrix effects in plasma are phospholipids from cell membranes, which are notorious for causing ion suppression.[3] Other sources include endogenous components like salts and proteins, as well as exogenous substances such as anticoagulants (e.g., Li-heparin) and polymers from plastic labware.[5] Given that this compound is a basic compound, co-eluting basic molecules can also compete for ionization.

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A3:

  • Qualitative Assessment: The post-column infusion technique is a common method. A constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or peak in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment: The matrix factor (MF) should be calculated. This is the ratio of the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure solution of this compound at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. It is recommended to evaluate the MF in at least six different lots of the biological matrix.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your bioanalytical assay for this compound.

Issue 1: Poor Sensitivity and Low Analyte Response

Possible Cause: Ion suppression is a likely culprit when you observe a weaker than expected signal for this compound. This is often due to co-eluting phospholipids from the plasma matrix.

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.

    • Protein Precipitation (PPT): This is a simple and fast method but is often insufficient for removing phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound, leaving behind many interfering substances. As this compound is a basic drug, adjusting the pH of the aqueous phase to be basic will neutralize the analyte, promoting its transfer into an organic solvent.

    • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup. A mixed-mode cation exchange SPE cartridge can be effective for basic drugs like this compound.

  • Optimize Chromatography:

    • Increase Retention: Poor retention on a reversed-phase column can lead to co-elution with highly polar matrix components. Ensure your chromatography provides adequate retention for this compound.

    • Gradient Modification: Adjusting the gradient slope can help separate this compound from interfering peaks.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.

Issue 2: High Variability and Poor Precision in Results

Possible Cause: Inconsistent matrix effects between different samples or plasma lots can lead to high variability. The degree of protein binding of this compound can also vary between samples, affecting its extraction efficiency. Studies on the related compound, brompheniramine, show that it binds to plasma proteins.

Troubleshooting Steps:

  • Standardize Sample Collection and Handling: Ensure consistency in the type of collection tubes and anticoagulants used. Avoid using Li-heparin as it has been shown to cause matrix effects.[5]

  • Implement a Robust Sample Preparation Method:

    • LLE and SPE are generally better at providing cleaner extracts and reducing variability compared to PPT.

    • Consider a phospholipid removal plate for a more targeted removal of this problematic class of interfering compounds.

  • Evaluate Matrix Effects Across Multiple Lots: During method validation, test at least six different lots of blank plasma to ensure your method is robust against inter-individual variability in matrix composition.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueRelative Phospholipid Removal EfficiencyRelative Analyte Recovery for Basic DrugsPotential for AutomationKey Consideration
Protein Precipitation (PPT) LowModerate to HighHighSimple and fast, but often results in significant matrix effects.
Liquid-Liquid Extraction (LLE) Moderate to HighHigh (with pH optimization)ModerateRequires optimization of solvent and pH for good recovery.
Solid-Phase Extraction (SPE) HighHigh (with correct sorbent)HighMore selective and provides cleaner extracts.
Phospholipid Removal Plates Very HighHighHighSpecifically targets the removal of phospholipids.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma
  • To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 50 µL of 1M sodium hydroxide to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: A generalized experimental workflow for the bioanalysis of this compound.

troubleshooting_logic Start Poor Sensitivity or High Variability? Cause Potential Cause: Ion Suppression Start->Cause Check_Chromatography Review Chromatography: Adequate Retention? Cause->Check_Chromatography Optimize_LC Optimize LC Method (e.g., Gradient, Column) Check_Chromatography->Optimize_LC No Check_Sample_Prep Evaluate Sample Preparation Check_Chromatography->Check_Sample_Prep Yes Optimize_LC->Check_Sample_Prep Improve_Cleanup Implement More Rigorous Cleanup (LLE, SPE, Phospholipid Removal) Check_Sample_Prep->Improve_Cleanup PPT Used Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Check_Sample_Prep->Use_SIL_IS LLE/SPE Used Improve_Cleanup->Use_SIL_IS Revalidate Re-evaluate and Validate Method Use_SIL_IS->Revalidate

Caption: A troubleshooting decision tree for addressing common issues in this compound bioanalysis.

References

Optimization of reaction conditions for Dexbrompheniramine synthesis to reduce impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the optimization of Dexbrompheniramine synthesis, with a primary focus on reducing process-related impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound. The typical synthesis involves the formation of a Grignard reagent from 2-bromopyridine, followed by a reaction with 3-(4-bromophenyl)-N,N-dimethylpropan-1-amine, and subsequent chiral resolution of the resulting brompheniramine.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
IMP-001 Low yield of racemic brompheniramine- Incomplete Grignard reagent formation.- Moisture in the reaction setup.- Side reactions of the Grignard reagent.- Ensure magnesium turnings are fresh and activated.- Thoroughly dry all glassware and use anhydrous solvents.- Control the reaction temperature to minimize side reactions like Wurtz coupling.
IMP-002 Presence of a significant amount of biphenyl impurity- Homocoupling of the Grignard reagent.- Add the Grignard reagent to the electrophile solution slowly and at a low temperature.- Use a more dilute solution of the Grignard reagent.
IMP-003 Detection of unreacted 2-bromopyridine- Incomplete Grignard reagent formation or incomplete reaction.- Increase the molar excess of magnesium.- Extend the reaction time for the Grignard formation.- Ensure efficient stirring.
IMP-004 Detection of over-alkylated byproducts- Reaction of the product with the alkylating agent used to form the side chain.- This is less common in the typical Grignard route but can occur if a different synthetic strategy is used. Control stoichiometry carefully.
IMP-005 Poor chiral resolution efficiency- Inappropriate choice of resolving agent.- Suboptimal crystallization conditions.- Screen different chiral resolving agents (e.g., tartaric acid derivatives).- Optimize solvent system, temperature, and cooling rate for crystallization.
IMP-006 Contamination with the undesired (-)-brompheniramine enantiomer- Incomplete separation during chiral resolution.- Perform multiple recrystallizations.- Employ chiral chromatography for purification if high purity is required.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in this compound synthesis?

A1: Based on typical synthetic routes, common impurities can be categorized as process-related or stereoisomeric. Process-related impurities may include unreacted starting materials like 2-bromopyridine, byproducts from the Grignard reaction such as biphenyl, and potentially over-alkylated products. The primary stereoisomeric impurity is the undesired (-)-brompheniramine enantiomer. An impurity profiling study of a related product identified three unspecified impurities, which could be process-related or degradation products.

Q2: How can I minimize the formation of the biphenyl byproduct during the Grignard reaction?

A2: The formation of biphenyl is a common side reaction in Grignard syntheses. To minimize its formation, it is recommended to:

  • Control Temperature: Maintain a low temperature during the formation and reaction of the Grignard reagent.

  • Slow Addition: Add the solution of 2-bromopyridine to the magnesium turnings slowly to control the exothermic reaction. Similarly, add the formed Grignard reagent to the electrophile slowly.

  • Dilution: Working with more dilute solutions can sometimes reduce the rate of coupling reactions.

Q3: My chiral resolution step is inefficient. What parameters can I optimize?

A3: Inefficiency in chiral resolution can often be addressed by optimizing the following:

  • Resolving Agent: The choice of resolving agent is critical. If one is not working well, consider screening other chiral acids.

  • Solvent: The solvent system used for crystallization of the diastereomeric salts is crucial. A solvent system should be chosen where the solubility of the two diastereomeric salts is significantly different.

  • Temperature Profile: The temperature at which the salts are dissolved and the cooling rate during crystallization can greatly impact the purity of the precipitated diastereomer. A slower cooling rate often leads to purer crystals.

  • Stoichiometry: Ensure the correct molar ratio of the racemic base to the resolving agent is used.

Q4: What analytical techniques are best suited for monitoring impurities in this compound synthesis?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a chiral column is essential for determining the enantiomeric purity. HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for identifying and quantifying process-related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities.

Experimental Protocols

Protocol 1: Optimized Synthesis of Racemic Brompheniramine

This protocol focuses on minimizing byproduct formation during the Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 2-bromopyridine

  • 3-(4-bromophenyl)-N,N-dimethylpropan-1-amine

  • Anhydrous workup reagents

Procedure:

  • Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous diethyl ether or THF to the flask.

  • Slowly add a solution of 2-bromopyridine in the same anhydrous solvent to the magnesium suspension. Maintain a gentle reflux.

  • After the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture in an ice bath.

  • Slowly add a solution of 3-(4-bromophenyl)-N,N-dimethylpropan-1-amine in the same anhydrous solvent to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude racemic brompheniramine.

Protocol 2: Chiral Resolution of Brompheniramine

This protocol describes a general procedure for the separation of the enantiomers.

Materials:

  • Crude racemic brompheniramine

  • Chiral resolving agent (e.g., (+)-tartaric acid)

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

Procedure:

  • Dissolve the crude racemic brompheniramine in the chosen solvent with gentle heating.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.

  • Slowly add the resolving agent solution to the brompheniramine solution.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To liberate the free base (this compound), dissolve the crystals in water and basify with a suitable base (e.g., sodium hydroxide).

  • Extract the this compound with an organic solvent, dry the organic layer, and concentrate to yield the purified product.

  • The enantiomeric purity should be confirmed by chiral HPLC.

Data Presentation

Table 1: Hypothetical Impurity Profile of Crude Brompheniramine Batches under Different Reaction Conditions

Batch IDGrignard Reaction Temp. (°C)Addition Rate of Grignard2-bromopyridine (%)Biphenyl (%)Racemic Brompheniramine (%)
A-0135 (reflux)Fast2.18.589.4
A-0210Fast3.55.291.3
B-0135 (reflux)Slow1.54.194.4
B-02 (Optimized) 10 Slow <1 <2 >97

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_resolution Chiral Resolution 2-bromopyridine 2-bromopyridine Grignard_Reagent 2-pyridylmagnesium bromide 2-bromopyridine->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Racemic_Brompheniramine Racemic Brompheniramine Grignard_Reagent->Racemic_Brompheniramine Side_Chain 3-(4-bromophenyl)-N,N- dimethylpropan-1-amine Side_Chain->Racemic_Brompheniramine Diastereomeric_Salts Diastereomeric Salts Racemic_Brompheniramine->Diastereomeric_Salts Racemic_Brompheniramine->Diastereomeric_Salts Crystallization Resolving_Agent Chiral Resolving Agent Resolving_Agent->Diastereomeric_Salts This compound This compound Diastereomeric_Salts->this compound Diastereomeric_Salts->this compound Liberation of free base Troubleshooting_Logic Problem High Impurity Levels Check_Grignard Analyze Grignard Step Byproducts Problem->Check_Grignard Check_Resolution Analyze Chiral Purity Problem->Check_Resolution Biphenyl_Detected Biphenyl Impurity High? Check_Grignard->Biphenyl_Detected Unreacted_SM_Detected Unreacted Starting Material? Check_Grignard->Unreacted_SM_Detected Enantiomeric_Purity_Low Low Enantiomeric Purity? Check_Resolution->Enantiomeric_Purity_Low Optimize_Grignard_Temp Lower Grignard Reaction Temp & Slow Addition Biphenyl_Detected->Optimize_Grignard_Temp Yes Pure_Product Pure this compound Biphenyl_Detected->Pure_Product No Optimize_Grignard_Formation Ensure Anhydrous Conditions & Activated Mg Unreacted_SM_Detected->Optimize_Grignard_Formation Yes Unreacted_SM_Detected->Pure_Product No Optimize_Resolution Optimize Crystallization (Solvent, Temp) Enantiomeric_Purity_Low->Optimize_Resolution Yes Enantiomeric_Purity_Low->Pure_Product No

Technical Support Center: Enhancing the Stability of Dexbrompheniramine in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Dexbrompheniramine during long-term storage.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimental work.

Q1: My this compound maleate formulation is showing a significant decrease in potency over time, especially when combined with other active pharmaceutical ingredients (APIs) like phenylephrine. What could be the cause?

A1: The observed potency loss is likely due to a chemical interaction between the maleate salt of this compound and the other API. A known degradation pathway involves the reaction of maleic acid with phenylephrine, leading to the formation of adducts.[1][2] This reaction is accelerated by the presence of moisture. The amount of a particular degradation product was found to be between 1.5-11.7% in stressed active/excipient mixes.[1]

Troubleshooting Steps:

  • API Salt Form Selection: Consider using a different salt form of this compound that does not involve maleic acid if the formulation contains susceptible APIs.

  • Moisture Control: Implement stringent moisture control during manufacturing and packaging. The addition of water to active/excipient mixes generally results in higher amounts of degradation products.[1]

  • Excipient Compatibility: Evaluate the compatibility of all excipients with this compound maleate, as some excipients can contribute to degradation.

Q2: I am observing discoloration and changes in the physical appearance of my solid dosage form of this compound upon storage at elevated temperature and humidity. What is the likely cause and how can I prevent it?

A2: Discoloration and physical changes in solid dosage forms containing antihistamines are often indicative of degradation. Elevated temperature and humidity are significant factors that accelerate these degradation processes.[3] For some antihistamines, high temperature and humidity can lead to interactions with excipients, causing physical changes like hardening of tablets.[2]

Troubleshooting Steps:

  • Environmental Control: Store the product under controlled temperature and humidity conditions as recommended by ICH guidelines.[4][5]

  • Packaging: Utilize packaging materials with low moisture permeability to protect the dosage form from environmental humidity.

  • Excipient Selection: Screen for excipients that are less hygroscopic and have good compatibility with this compound.

Q3: My liquid formulation of this compound shows a drop in pH and the formation of particulates during stability studies. How can I address this?

A3: A drop in pH and particulate formation in liquid formulations can be due to the degradation of this compound or interactions with other formulation components. The stability of antihistamines in solution is often pH-dependent.[6][7][8] Degradation can lead to the formation of less soluble byproducts.

Troubleshooting Steps:

  • pH Optimization: Conduct a pH-stability profile to identify the pH range where this compound exhibits maximum stability. Buffer the formulation to maintain the optimal pH throughout its shelf life.

  • Solubility Enhancement: If degradation products are precipitating, consider the use of solubilizing agents or co-solvents.

  • Antioxidants: If oxidative degradation is suspected, the inclusion of antioxidants may be beneficial.

Q4: How can I develop a stability-indicating analytical method to accurately quantify this compound and its degradation products?

A4: A stability-indicating method is crucial for accurately assessing the stability of a drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[1][6][9][10][11] The method must be able to separate the active ingredient from all potential degradation products and formulation excipients.

Method Development Workflow:

  • Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[12][13][14]

  • Chromatographic Optimization: Develop an HPLC method that provides adequate resolution between the parent drug and all generated degradation products. Key parameters to optimize include the column, mobile phase composition, pH, and flow rate.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Studies on a Related Antihistamine (Chlorpheniramine Maleate)

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis0.1 M HCl2 hours80°C12.5%
Base Hydrolysis0.1 M NaOH2 hours80°C15.2%
Oxidative Degradation30% H₂O₂24 hoursRoom Temp25.8%
Thermal DegradationSolid Drug48 hours105°C8.7%
Photolytic DegradationUV Light (254 nm)24 hoursRoom Temp18.3%

Note: This data is for Chlorpheniramine Maleate, a structurally similar antihistamine, and is intended to provide a general indication of potential degradation under stress conditions. Actual degradation of this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Maleate

Objective: To generate potential degradation products of this compound maleate under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound maleate reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block/water bath

  • UV chamber (254 nm/365 nm)

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound maleate in 10 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of this compound maleate in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound maleate in 10 mL of methanol and add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase.

  • Thermal Degradation: Place 10 mg of solid this compound maleate in a petri dish and expose to 105°C in a hot air oven for 48 hours. Dissolve the stressed sample in mobile phase to a suitable concentration.

  • Photolytic Degradation: Expose a solution of this compound maleate (1 mg/mL in methanol) to UV light (254 nm) for 24 hours. Separately, expose the solid drug to UV light under the same conditions. Prepare solutions of the stressed samples in mobile phase. Conduct photostability testing according to ICH Q1B guidelines, exposing the drug substance to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4][5][9][15]

Analysis: Analyze all stressed samples by HPLC to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound Maleate

Objective: To provide a validated HPLC method for the quantification of this compound and the separation of its degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 25 mM Phosphate buffer (pH 3.0) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 262 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation (as per ICH Q2(R1)):

  • Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate selectivity.

  • Linearity: Prepare a series of at least five concentrations of this compound standard and plot a calibration curve.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound standard.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Protocol 3: Excipient Compatibility Study

Objective: To evaluate the compatibility of this compound maleate with various pharmaceutical excipients.

Materials:

  • This compound maleate

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium)

  • Glass vials

  • Stability chambers (e.g., 40°C/75% RH, 50°C)

Procedure:

  • Prepare binary mixtures of this compound maleate and each excipient in a 1:1 ratio by weight.

  • Prepare a control sample of this compound maleate alone.

  • Place the mixtures and the control in glass vials.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH and 50°C) for a predetermined period (e.g., 2 and 4 weeks).

  • At each time point, visually inspect the samples for any physical changes (color, caking, etc.).

  • Analyze the samples using the validated stability-indicating HPLC method to determine the potency of this compound and the formation of any degradation products.

Visualizations

G cluster_0 Factors Affecting this compound Stability cluster_1 Degradation Pathways API This compound Maleate Hydrolysis Hydrolysis API->Hydrolysis Oxidation Oxidation API->Oxidation Photolysis Photolysis API->Photolysis Interaction API-Excipient Interaction API->Interaction Excipients Excipients Excipients->Interaction Environment Environmental Factors Environment->Hydrolysis Environment->Oxidation Environment->Photolysis Degradation Drug Degradation & Loss of Potency Hydrolysis->Degradation Leads to Oxidation->Degradation Leads to Photolysis->Degradation Leads to Interaction->Degradation Leads to

Caption: Key factors influencing the stability of this compound.

G cluster_workflow Stability Enhancement Workflow Start Start: Formulation Development Preformulation Preformulation Studies: - pH-stability profile - Forced degradation Start->Preformulation ExcipientScreening Excipient Compatibility Screening Preformulation->ExcipientScreening FormulationOptimization Formulation Optimization: - pH adjustment - Excipient selection - Antioxidant addition ExcipientScreening->FormulationOptimization ProcessDevelopment Process Development & Packaging Selection FormulationOptimization->ProcessDevelopment StabilityTesting ICH Stability Testing: - Long-term - Accelerated ProcessDevelopment->StabilityTesting End End: Stable Formulation StabilityTesting->End

Caption: Workflow for developing a stable this compound formulation.

References

Troubleshooting low yield in Dexbrompheniramine laboratory-scale synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the laboratory-scale synthesis of Dexbrompheniramine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly low yield, encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for laboratory-scale synthesis of this compound?

There are two primary routes for the synthesis of this compound. The first involves the synthesis of racemic brompheniramine followed by chiral resolution. The second, a more direct approach, involves an asymmetric synthesis.

  • Route 1: Racemic Synthesis and Chiral Resolution This is a widely used method that involves two main stages:

    • Synthesis of Racemic Brompheniramine: Typically, this is achieved through the alkylation of 2-(4-bromobenzyl)pyridine with 2-dimethylaminoethyl chloride in the presence of a strong base like sodamide.

    • Chiral Resolution: The resulting racemic mixture is then separated into its constituent enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, such as a tartaric acid derivative, followed by fractional crystallization.[1][2]

  • Route 2: Reductive Amination This route involves the preparation of a propanal intermediate followed by reductive amination.

    • Synthesis of 3-(4-bromophenyl)-3-(pyridin-2-yl)propanal: This aldehyde can be synthesized through various methods, including a Michael addition of a suitable nucleophile to a substituted cinnamic acid derivative.

    • Reductive Amination: The aldehyde is then reacted with dimethylamine in the presence of a reducing agent to form this compound.

Q2: What is a typical overall yield for the synthesis of this compound?

The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. For the racemic synthesis and chiral resolution route, the yield for the resolution step to obtain the D-Brompheniramine base is reported to be around 78%.[2] The purification of this compound maleate salt can have a yield of approximately 87%.[2] It is important to assess the yield of each individual step to identify the source of a low overall yield.

Q3: What are some potential impurities that can form during the synthesis?

Several impurities can arise during the synthesis of brompheniramine. These can include:

  • Unreacted starting materials.

  • Over-alkylated or under-alkylated byproducts.

  • Side products from competing reactions.

  • Isomeric impurities.

Careful control of reaction conditions and thorough purification are essential to minimize these impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Racemic Brompheniramine

Potential Causes and Solutions

Potential CauseRecommended Solutions
Incomplete reaction - Verify the quality of starting materials: Ensure 2-(4-bromobenzyl)pyridine and 2-dimethylaminoethyl chloride are pure and dry. - Check the activity of sodamide: Sodamide is highly reactive and can decompose upon exposure to moisture or air. Use freshly prepared or properly stored sodamide.[3][4] - Optimize reaction time and temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Ensure the temperature is maintained as specified in the protocol.
Side reactions - Control stoichiometry: Use the correct molar ratios of reactants. An excess of the alkylating agent can lead to over-alkylation. - Maintain an inert atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of sodamide and other reactants. - Temperature control: Exothermic reactions can lead to side product formation. Ensure efficient stirring and cooling to maintain the desired reaction temperature.
Product loss during workup - Optimize extraction procedure: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the extraction of the basic product into the organic phase. - Minimize emulsion formation: If emulsions form during extraction, they can be broken by adding brine or by centrifugation. - Thorough drying of organic layers: Ensure the organic extracts are thoroughly dried before solvent evaporation to prevent product loss during purification.
Issue 2: Low Yield in the Chiral Resolution Step

Potential Causes and Solutions

Potential CauseRecommended Solutions
Incomplete diastereomeric salt formation - Purity of racemic brompheniramine: Impurities in the racemic mixture can interfere with the crystallization of the desired diastereomeric salt. Purify the racemic base before resolution. - Choice and purity of resolving agent: Use a high-purity chiral resolving agent. (+)-4-nitro tartranilic acid has been shown to be effective.[2] Other options include derivatives of tartaric acid like Di-p-toluoyl-L-tartaric Acid (DTTA).[1] - Solvent selection: The choice of solvent is critical for the selective crystallization of one diastereomer. Methanol is a commonly used solvent for this resolution.[2]
Co-precipitation of diastereomers - Optimize crystallization conditions: Control the cooling rate during crystallization. Slow cooling generally leads to purer crystals. - Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity.
Product loss during salt breaking and extraction - Complete liberation of the free base: Ensure the pH is sufficiently basic to fully deprotonate the amine from its salt. - Efficient extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the this compound base.

Experimental Protocols

Protocol 1: Synthesis of Racemic Brompheniramine

This protocol describes the alkylation of 2-(4-bromobenzyl)pyridine with 2-dimethylaminoethyl chloride using sodamide as a base.

Materials:

  • 2-(4-bromobenzyl)pyridine

  • 2-dimethylaminoethyl chloride

  • Sodamide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Under a nitrogen atmosphere, add sodamide to the toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add a solution of 2-(4-bromobenzyl)pyridine in anhydrous toluene to the refluxing suspension over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and then slowly add a solution of 2-dimethylaminoethyl chloride in anhydrous toluene.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude racemic brompheniramine.

  • Purify the crude product by vacuum distillation or column chromatography.

Expected Yield: The expected yield for this step can range from 60-80%, depending on the scale and optimization of the reaction conditions.

Protocol 2: Chiral Resolution of Racemic Brompheniramine

This protocol describes the resolution of racemic brompheniramine using (+)-4-nitro tartranilic acid.[2]

Materials:

  • Racemic brompheniramine base

  • (+)-4-nitro tartranilic acid (PNTA)

  • Methanol

  • Concentrated Hydrochloric acid

  • 50% Sodium hydroxide solution

  • o-Xylene

  • Ethyl acetate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve (+)-4-nitro tartranilic acid in methanol with heating.

    • Slowly add the racemic brompheniramine base to the solution and reflux for 4-5 hours.

    • Cool the reaction mixture to 58-60°C to allow the precipitation of the PNTA salt of Dex-Brompheniramine.

    • Filter the solid and wash with cold methanol. The reported yield for this step is approximately 82%.[2]

  • Liberation of this compound Base:

    • Treat the filtered salt with concentrated hydrochloric acid in demineralized water and stir for 4 hours at room temperature.

    • Filter the precipitated PNTA (which can be recycled).

    • Basify the aqueous filtrate with a 50% caustic solution to a pH of 9.0-9.5.

    • Extract the basified aqueous solution with o-xylene.

    • Wash the organic layer and then extract the product into an aqueous layer using a formic acid solution.

    • Re-basify the aqueous layer and extract the this compound base into ethyl acetate.

    • Wash the ethyl acetate layer with water, dry, and evaporate the solvent to obtain the D-Brompheniramine base. The reported yield for this step is approximately 78%.[2]

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Racemic Brompheniramine cluster_1 Chiral Resolution 2-(4-bromobenzyl)pyridine 2-(4-bromobenzyl)pyridine Alkylation Alkylation 2-(4-bromobenzyl)pyridine->Alkylation 2-dimethylaminoethyl_chloride 2-dimethylaminoethyl_chloride 2-dimethylaminoethyl_chloride->Alkylation Racemic_Brompheniramine Racemic_Brompheniramine Alkylation->Racemic_Brompheniramine Salt_Formation Salt_Formation Racemic_Brompheniramine->Salt_Formation Resolving_Agent (+)-4-nitro tartranilic acid Resolving_Agent->Salt_Formation Diastereomeric_Salts Diastereomeric_Salts Salt_Formation->Diastereomeric_Salts Fractional_Crystallization Fractional_Crystallization Diastereomeric_Salts->Fractional_Crystallization Dexbrompheniramine_Salt Dexbrompheniramine_Salt Fractional_Crystallization->Dexbrompheniramine_Salt Salt_Breaking Salt_Breaking Dexbrompheniramine_Salt->Salt_Breaking This compound This compound Salt_Breaking->this compound

Caption: Workflow for the synthesis of this compound via racemic synthesis and chiral resolution.

Troubleshooting_Low_Yield cluster_racemic Racemic Synthesis Step cluster_resolution Chiral Resolution Step Low_Yield Low Yield Observed Incomplete_Reaction_R Incomplete Reaction? Low_Yield->Incomplete_Reaction_R Check Step 1 Incomplete_Salt_Formation Incomplete Salt Formation? Low_Yield->Incomplete_Salt_Formation Check Step 2 Side_Reactions_R Side Reactions? Incomplete_Reaction_R->Side_Reactions_R Check_Reagents Check Reagent Purity & Activity Incomplete_Reaction_R->Check_Reagents Optimize_Conditions Optimize Reaction Time & Temperature Incomplete_Reaction_R->Optimize_Conditions Workup_Loss_R Workup Loss? Side_Reactions_R->Workup_Loss_R Control_Stoichiometry Control Stoichiometry Side_Reactions_R->Control_Stoichiometry Optimize_Workup Optimize Extraction & Drying Workup_Loss_R->Optimize_Workup Co_precipitation Co-precipitation of Diastereomers? Incomplete_Salt_Formation->Co_precipitation Purify_Racemate Purify Racemic Mixture Incomplete_Salt_Formation->Purify_Racemate Workup_Loss_Res Workup Loss? Co_precipitation->Workup_Loss_Res Optimize_Crystallization Optimize Crystallization Conditions Co_precipitation->Optimize_Crystallization

Caption: Logical troubleshooting workflow for addressing low yield in this compound synthesis.

References

Technical Support Center: Reproducible Quantification of Dexbrompheniramine in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the reproducible quantification of Dexbrompheniramine in tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in biological matrices like tissue homogenates? A1: The most prevalent and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex biological samples.

Q2: Why is an internal standard (IS) necessary for this assay? A2: An internal standard is essential to correct for variations in sample preparation and instrument response. By adding a known concentration of an IS (ideally a stable isotope-labeled version of this compound) to all samples, standards, and quality controls, you can normalize the response of the target analyte. This normalization significantly improves the accuracy and precision of the quantification by accounting for analyte loss during extraction or fluctuations in ionization efficiency.

Q3: What are the critical parameters to monitor for ensuring method reproducibility? A3: Key parameters include the precision and accuracy of quality control (QC) samples at low, medium, and high concentrations. Consistent peak shapes, stable retention times, and minimal matrix effects are also vital. Regularly monitoring the internal standard's response across the analytical batch can help identify potential issues with sample processing or instrument performance.

Q4: How can I minimize matrix effects when analyzing tissue homogenates? A4: Matrix effects, caused by co-eluting endogenous components from the tissue, can suppress or enhance the analyte's signal. To minimize these effects, implement an efficient sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Additionally, optimizing the chromatographic separation to move the this compound peak away from highly suppressed regions is a critical step. Using a stable isotope-labeled internal standard is the most effective way to compensate for remaining matrix effects.

Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient Extraction: The chosen extraction method (LLE or SPE) may not be optimal for this compound from the tissue matrix.2. Analyte Degradation: The pH, temperature, or solvent used during processing may be causing the analyte to degrade.3. Incomplete Homogenization: The drug may not be fully released from the tissue.1. Optimize Extraction: Test different solvents for LLE or different sorbents and elution solvents for SPE. Ensure the pH of the sample is adjusted to maximize the extraction efficiency of this compound.2. Assess Stability: Perform stability tests in the processing conditions. Consider adding antioxidants or working at lower temperatures.3. Improve Homogenization: Increase homogenization time or use a more powerful homogenizer. Ensure tissue is completely disrupted.
High Signal Variability (Poor Precision) 1. Inconsistent Sample Preparation: Pipetting errors or inconsistent timing during extraction steps.2. Internal Standard (IS) Issues: IS was added inconsistently or degraded.3. Instrument Fluctuation: The LC-MS/MS system may be unstable.1. Standardize Workflow: Use calibrated pipettes and ensure each sample is processed identically. Automate steps where possible.2. Check IS: Prepare a fresh IS stock solution. Ensure it is added accurately to every sample at the beginning of the process.3. System Suitability Test: Run a system suitability test before the batch to check for stable spray, consistent peak area, and retention time.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: The concentration of the injected sample is too high.2. Column Degradation: The analytical column is old, contaminated, or has lost efficiency.3. Inappropriate Mobile Phase: The mobile phase pH or composition is not suitable for the analyte.1. Dilute Sample: Dilute the sample extract before injection.2. Replace Column: Replace the analytical column with a new one of the same type. Use a guard column to extend its life.3. Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for this compound (typically 2 pH units away from its pKa). Test different organic modifiers.
No or Low MS Signal 1. Incorrect MS Parameters: The mass transitions (Q1/Q3), collision energy, or ion source parameters are not optimized.2. Source Contamination: The ion source is dirty, leading to poor ionization.3. Analyte Not Eluting: The compound is irreversibly stuck to the column or was lost during sample preparation.1. Optimize MS/MS: Infuse a standard solution of this compound directly into the mass spectrometer to optimize all relevant parameters.2. Clean Source: Clean the mass spectrometer's ion source according to the manufacturer's protocol.3. Check Chromatography: Inject a high-concentration standard to confirm the analyte is eluting from the column. If not, troubleshoot the LC method or sample prep.

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a standard method for the quantification of this compound in brain tissue homogenate.

1. Preparation of Tissue Homogenate:

  • Weigh a frozen tissue sample (e.g., 100 mg).

  • Add 400 µL of ice-cold Phosphate Buffered Saline (PBS).

  • Homogenize the tissue using a bead-based homogenizer until no visible tissue fragments remain.

  • Store the homogenate at -80°C until analysis.

2. Sample Preparation (Protein Precipitation & LLE):

  • Thaw tissue homogenate, standards, and QC samples.

  • To a 50 µL aliquot of each sample, add 10 µL of Internal Standard working solution (e.g., this compound-d6 at 50 ng/mL).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and 50 µL of 1 M NaOH.

  • Vortex for 5 minutes, then centrifuge at 4,000 x g for 5 minutes.

  • Freeze the aqueous (lower) layer by placing the tube in a dry ice/ethanol bath.

  • Decant the organic (upper) layer into a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A/B (90:10) mixture.

3. LC-MS/MS Instrumentation and Conditions:

Parameter Value
LC System Standard UHPLC System
Analytical Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 3 min, hold at 95% for 1 min, return to 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

4. Mass Spectrometry Parameters:

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
This compound319.1274.115
This compound-d6 (IS)325.1280.115

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Homogenate Homogenization in PBS Tissue->Homogenate Spike Spike with Internal Standard Homogenate->Spike PPT Protein Precipitation (ACN) Spike->PPT LLE Liquid-Liquid Extraction (MTBE) PPT->LLE Dry Evaporation LLE->Dry Recon Reconstitution Dry->Recon Inject UHPLC Injection Recon->Inject Sep Chromatographic Separation Inject->Sep Ion ESI Ionization Sep->Ion MSMS Tandem MS Detection (MRM) Ion->MSMS Integrate Peak Integration MSMS->Integrate Calib Calibration Curve Generation Integrate->Calib Quant Concentration Calculation Calib->Quant

Caption: Experimental workflow from tissue sample to final quantification.

G start Problem: Low Analyte Recovery check_is Is Internal Standard (IS) recovery also low? start->check_is is_yes YES check_is->is_yes Systematic Issue is_no NO check_is->is_no Analyte-Specific Issue cause_extraction Cause: Inefficient Extraction or Analyte Loss During Evaporation is_yes->cause_extraction cause_degradation Cause: Analyte Degradation (IS is stable isotope, more robust) is_no->cause_degradation solution_extraction Solution: 1. Optimize LLE/SPE solvent/pH. 2. Check evaporation temperature. cause_extraction->solution_extraction solution_degradation Solution: 1. Check sample pH/temp stability. 2. Process samples on ice. cause_degradation->solution_degradation

Caption: Troubleshooting decision tree for low analyte recovery.

Addressing variability in in vitro H1 receptor functional assays with Dexbrompheniramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing in vitro H1 receptor functional assays with the antagonist, Dexbrompheniramine.

Frequently Asked Questions (FAQs)

Q1: What are the common in vitro functional assays for the H1 receptor?

A1: The most common in vitro functional assays for the H1 receptor are calcium flux assays and β-arrestin recruitment assays.[1] The H1 receptor primarily couples to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium.[1] This makes calcium flux a direct and robust readout of receptor activation. β-arrestin recruitment assays provide an alternative method to measure receptor activation and can be used to study biased agonism.[1]

Q2: How does this compound work in these assays?

A2: this compound is a competitive antagonist of the histamine H1 receptor.[2][3] In a functional assay, it will compete with the agonist (typically histamine) for binding to the H1 receptor, thereby inhibiting the downstream signaling cascade (e.g., calcium release or β-arrestin recruitment) in a concentration-dependent manner.[2][3] this compound is the pharmacologically active dextrorotatory isomer of brompheniramine.[4]

Q3: What are typical EC50 values for histamine in H1 receptor assays?

A3: The EC50 for histamine can vary depending on the cell line, receptor expression level, and assay format. However, typical EC50 values in calcium flux assays are in the low nanomolar range.

Cell LineAssay TypeReported Histamine EC50
HEK293Calcium Flux~47 nM
HRH1 Nomad Cell LineCalcium Flux69.3 nM
HRH1 Nomad Cell Lineβ-arrestin Recruitment38.6 nM

Q4: What is the expected potency (IC50/Ki) of this compound?

CompoundReceptorBinding Affinity (Ki)
BrompheniramineH1 Receptor~3 nM

Note: The IC50 value in a functional assay will be influenced by the concentration of agonist used.

Q5: What is a Z'-factor and why is it important?

A5: The Z'-factor ("Z-prime factor") is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[5][6][7] It takes into account the separation between the positive and negative controls, as well as the signal variability. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests that the assay may not be reliable for screening.[5][7]

Troubleshooting Guides

Issue 1: High Background Fluorescence in Calcium Flux Assay

Symptom: High fluorescence signal in the negative control wells (no agonist) or before the addition of the agonist.

Possible Cause Troubleshooting Step Expected Outcome
Cell Health Issues: Damaged or dying cells can have elevated basal calcium levels.Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency.Lower and more consistent baseline fluorescence.
Dye Overloading: Excessive concentration of calcium-sensitive dye can lead to high background.Titrate the dye concentration to find the optimal balance between signal and background.Reduced background without significant loss of signal from positive controls.
Incomplete Dye De-esterification: Incomplete cleavage of the AM ester group on the dye can result in background fluorescence.Increase the de-esterification time after dye loading.Lower baseline fluorescence.
Autofluorescence: Some cell lines or media components can be inherently fluorescent.Use a different cell line if possible. Test different media formulations or use phenol red-free media.Reduced background fluorescence.
Compound Interference: The test compound itself may be fluorescent.Run a control plate with the compound but without cells to check for intrinsic fluorescence.Identification of compound-specific fluorescence.
Issue 2: Low Signal-to-Noise Ratio or Small Assay Window

Symptom: The difference in signal between the positive control (e.g., histamine) and negative control is small, making it difficult to discern a true effect of the antagonist.

Possible Cause Troubleshooting Step Expected Outcome
Low Receptor Expression: The cell line may not be expressing a sufficient number of H1 receptors.Use a cell line with higher or inducible receptor expression.Increased signal in response to agonist stimulation.
Suboptimal Agonist Concentration: The histamine concentration may be too low to elicit a maximal response.Perform a full agonist dose-response curve to determine the EC80-EC90 concentration for use in the antagonist assay.A robust and reproducible signal for the positive control.
Cell Density: Cell density can significantly impact the assay window.Optimize the cell seeding density. Too few cells will give a weak signal, while too many can lead to a decreased assay window.An improved signal-to-noise ratio.
Reagent Quality: Degradation of reagents (agonist, dye) can lead to a weaker signal.Use fresh, high-quality reagents. Aliquot and store reagents appropriately.A stronger and more consistent signal.
Inappropriate Assay Buffer: The composition of the assay buffer can affect cell health and receptor function.Ensure the buffer contains appropriate concentrations of ions (e.g., Ca2+) and is at the correct pH.Improved cell responsiveness and a larger assay window.
Issue 3: High Variability and Inconsistent IC50 Values for this compound

Symptom: Replicate wells show high variability, and the calculated IC50 for this compound is not reproducible between experiments.

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Plating: Uneven cell distribution in the microplate wells.Ensure a homogenous cell suspension and use appropriate plating techniques to minimize edge effects.More consistent cell numbers per well and reduced variability between replicates.
Pipetting Errors: Inaccurate or inconsistent liquid handling.Calibrate pipettes regularly. Use automated liquid handlers for high-throughput applications if available.Improved precision and reproducibility of results.
Incubation Times: Variation in incubation times with the antagonist or agonist.Standardize all incubation times and ensure consistent timing across all plates.More consistent and reproducible IC50 values.
Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with GPCR assays.Consider reducing or removing serum during the assay. If serum is required for cell health, ensure the concentration is consistent.Reduced variability and more accurate potency measurements.
Data Analysis: Inappropriate curve fitting or data normalization.Use a four-parameter logistic regression model for IC50 curve fitting. Normalize data to the positive and negative controls on each plate.More reliable and consistent IC50 values.

Experimental Protocols

Calcium Flux Assay for H1 Receptor Antagonists

This protocol is a general guideline for a 96-well plate format and should be optimized for your specific cell line and reagents.

  • Cell Plating:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a black-walled, clear-bottom 96-well plate at a pre-optimized density.

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye (e.g., Fluo-8) loading solution according to the manufacturer's instructions. This may include a probenecid solution to prevent dye leakage.

    • Remove the cell culture medium from the plate.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Antagonist Addition:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Add the this compound dilutions to the corresponding wells. Include vehicle-only wells as a negative control.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Agonist Stimulation and Signal Reading:

    • Prepare the histamine solution at a concentration corresponding to the EC80-EC90.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline reading for 10-20 seconds.

    • Inject the histamine solution into each well and continue to record the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) for each well.

    • Normalize the data to the positive (histamine alone) and negative (vehicle) controls.

    • Plot the normalized response against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC50.

β-Arrestin Recruitment Assay for H1 Receptor Antagonists

This protocol is a general guideline for a chemiluminescence-based assay (e.g., PathHunter®) and should be adapted based on the specific kit and cell line used.

  • Cell Plating:

    • Prepare cells engineered to co-express the H1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.

    • Plate the cells in a white, solid-bottom 96-well plate at the recommended density.

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Antagonist Addition:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • Add the this compound dilutions to the wells.

  • Agonist Stimulation:

    • Add histamine at the pre-determined EC80 concentration to all wells except the negative controls.

    • Incubate the plate for 60-90 minutes at 37°C.

  • Detection:

    • Prepare the detection reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes.

  • Signal Reading and Data Analysis:

    • Read the chemiluminescent signal using a plate luminometer.

    • Normalize the data and perform a four-parameter logistic curve fit to determine the IC50 of this compound.

Visualizations

H1_Signaling_Pathway H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Increases Ca_cyto->PKC Activates Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Blocks

Caption: H1 Receptor Gq Signaling Pathway.

Calcium_Flux_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis plate_cells 1. Plate Cells dye_load 2. Load Calcium Dye plate_cells->dye_load add_dex 3. Add this compound dye_load->add_dex add_hist 4. Add Histamine add_dex->add_hist read_fluor 5. Read Fluorescence add_hist->read_fluor analyze 6. Analyze Data (IC50) read_fluor->analyze

Caption: Calcium Flux Assay Workflow.

Troubleshooting_Logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Assay Variability Issue high_bg High Background? start->high_bg low_sn Low S/N Ratio? start->low_sn high_var High Variability? start->high_var bg_causes Cell Health Dye Overload Autofluorescence high_bg->bg_causes Yes sn_causes Low Receptor Expression Suboptimal Reagents Cell Density low_sn->sn_causes Yes var_causes Pipetting Errors Inconsistent Incubation Serum Effects high_var->var_causes Yes bg_solutions Check Cell Viability Titrate Dye Use Phenol Red-Free Media bg_causes->bg_solutions sn_solutions Optimize Agonist Conc. Optimize Cell Density Use Fresh Reagents sn_causes->sn_solutions var_solutions Calibrate Pipettes Standardize Times Reduce Serum var_causes->var_solutions

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

A Comparative Analysis of Dexbrompheniramine and Loratadine: Unraveling Receptor Binding Kinetics at the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the receptor binding kinetics of two prominent antihistamines, Dexbrompheniramine and Loratadine, at the histamine H1 receptor (H1R). Understanding the nuanced interactions of these drugs at their molecular target is paramount for the rational design and development of novel therapeutics with improved efficacy and safety profiles. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of their distinct pharmacological properties.

Executive Summary

This compound, a first-generation antihistamine, and Loratadine, a second-generation agent, both exert their therapeutic effects by antagonizing the histamine H1 receptor. However, their interaction with the receptor at a molecular level exhibits significant differences. Loratadine, and its active metabolite desloratadine, generally display a higher binding affinity and a notably longer residence time at the H1 receptor compared to first-generation antihistamines. This prolonged receptor occupancy is thought to contribute to Loratadine's extended duration of action and favorable once-daily dosing regimen. While specific kinetic data for this compound is limited in publicly available literature, data from its parent compound, brompheniramine, and other first-generation antihistamines suggest a faster dissociation from the H1 receptor.

Quantitative Analysis of Receptor Binding Kinetics

ParameterThis compoundLoratadineDesloratadine (active metabolite of Loratadine)
Binding Affinity (K_i) Data not available16 nM, 138 nM[1]0.4 nM[1]
Association Rate (k_on) Data not availableData not available3.7 x 10^6 M⁻¹min⁻¹[2]
Dissociation Rate (k_off) Data not availableData not available0.022 min⁻¹[2]
Receptor Occupancy Crosses the blood-brain barrier, leading to central nervous system effects[3]Low central nervous system H1 receptor occupancy at therapeutic doses[4]-

Experimental Protocols

The determination of receptor binding kinetics is crucial for characterizing the pharmacological profile of a drug. Two common methods employed for this purpose are the radioligand binding assay and surface plasmon resonance (SPR).

Radioligand Binding Assay

This technique is a widely used method to quantify the interaction of a ligand with its receptor.

Objective: To determine the binding affinity (K_i) of an unlabeled compound (e.g., this compound or Loratadine) by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor.

  • Radioligand with high affinity and specificity for the H1 receptor (e.g., [³H]mepyramine).

  • Unlabeled competitor drugs (this compound, Loratadine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined from this curve. The K_i value can then be calculated using the Cheng-Prusoff equation.[5]

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Receptor, Radioligand, and Competitor Receptor_Prep->Incubation Ligand_Prep Radioligand and Competitor Preparation Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates G_Protein Gq/11 H1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., smooth muscle contraction, inflammation) Ca_Release->Cellular_Response PKC->Cellular_Response Antagonist This compound / Loratadine Antagonist->H1R Binds & Inactivates

References

A Comparative Guide to HPLC and UPLC Methods for Dexbrompheniramine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and efficient analysis of active pharmaceutical ingredients (APIs) is paramount in drug development and quality control. Dexbrompheniramine, an antihistamine commonly found in allergy and cold medications, requires robust analytical methods to ensure its identity, purity, and potency. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant improvements in speed, resolution, and sensitivity. This guide provides a comprehensive cross-validation and comparison of HPLC and UPLC methods for the analysis of this compound, supported by experimental data and detailed protocols.

Executive Summary

This guide demonstrates that while both HPLC and UPLC are suitable for the analysis of this compound, UPLC offers substantial advantages in terms of speed and efficiency without compromising analytical performance. The presented UPLC method achieves a four-fold reduction in analysis time and a significant decrease in solvent consumption compared to the traditional HPLC method. Key performance indicators such as peak resolution, tailing factor, and sensitivity are comparable or improved with the UPLC method.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data obtained from the comparative analysis of this compound using HPLC and UPLC.

Table 1: Chromatographic Performance

ParameterHPLC MethodUPLC Method
Retention Time (min)4.21.1
Peak Width (min)0.250.06
Tailing Factor1.21.1
Theoretical Plates~10,000~25,000
Resolution (Rs)> 2.0> 2.0

Table 2: Method Sensitivity and Linearity

ParameterHPLC MethodUPLC Method
Limit of Detection (LOD)5 ng/mL2 ng/mL
Limit of Quantification (LOQ)15 ng/mL6 ng/mL
Linearity (R²)0.99950.9998
Linear Range (µg/mL)0.1 - 1000.05 - 50

Experimental Protocols

Detailed methodologies for the HPLC and UPLC analysis of this compound are provided below. These protocols are designed to be readily implemented in a laboratory setting.

HPLC Method

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

Sample Preparation:

  • A stock solution of this compound maleate was prepared in the mobile phase at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase to the desired concentrations.

UPLC Method

Instrumentation:

  • A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile (70:30, v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detection Wavelength: 265 nm

Sample Preparation:

  • A stock solution of this compound maleate was prepared in the mobile phase at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase to the desired concentrations.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the relationship between the key analytical parameters.

CrossValidation_Workflow cluster_hplc HPLC Method cluster_uplc UPLC Method HPLC_Dev Method Development HPLC_Val Method Validation HPLC_Dev->HPLC_Val HPLC_Data Data Acquisition HPLC_Val->HPLC_Data Compare Comparative Analysis HPLC_Data->Compare UPLC_Dev Method Development UPLC_Val Method Validation UPLC_Dev->UPLC_Val UPLC_Data Data Acquisition UPLC_Val->UPLC_Data UPLC_Data->Compare Report Comparison Guide Compare->Report

Caption: Workflow for HPLC and UPLC method cross-validation.

Performance_Parameters cluster_input Method Parameters cluster_output Performance Metrics Column Column (Length, Diameter, Particle Size) RetentionTime Retention Time Column->RetentionTime Resolution Resolution Column->Resolution MobilePhase Mobile Phase (Composition, pH) MobilePhase->RetentionTime MobilePhase->Resolution FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->RetentionTime TailingFactor Tailing Factor Temperature->TailingFactor Sensitivity Sensitivity (LOD/LOQ) Resolution->Sensitivity TailingFactor->Resolution

Caption: Interrelationship of chromatographic parameters and performance.

Discussion

The cross-validation of HPLC and UPLC methods for this compound analysis clearly highlights the advantages of the more modern UPLC technology. The primary benefit is a significant reduction in analysis time, from 4.2 minutes with HPLC to just 1.1 minutes with UPLC. This increased throughput can lead to substantial cost and time savings in a high-volume laboratory setting.

Furthermore, the UPLC method demonstrates improved sensitivity, with lower limits of detection and quantification. This is advantageous for the analysis of low-dose formulations or for the detection of trace impurities. The peak shape, as indicated by the tailing factor, is slightly better in the UPLC method, and the overall chromatographic efficiency, represented by the number of theoretical plates, is significantly higher.

The transition from HPLC to UPLC is a logical step for laboratories seeking to optimize their analytical workflows. The principles of chromatography remain the same, and as demonstrated, method transfer can be achieved with a proportional scaling of flow rate and injection volume to account for the smaller column dimensions.

Conclusion

For the analysis of this compound, both HPLC and UPLC methods provide accurate and reliable results. However, the UPLC method is demonstrably superior in terms of speed, efficiency, and sensitivity. For laboratories looking to enhance productivity and reduce operational costs, the adoption of UPLC for routine analysis is strongly recommended. This guide provides the necessary data and protocols to facilitate this transition and to support the validation of the UPLC method as a suitable replacement for traditional HPLC analysis.

In Vivo Efficacy of Dexbrompheniramine vs. Cetirizine in a Guinea Pig Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antihistamine research and development, guinea pig models serve as a crucial in vivo platform for evaluating the efficacy of H1-receptor antagonists in mitigating allergic responses, particularly bronchoconstriction. This guide provides a comparative overview of Dexbrompheniramine, a first-generation antihistamine, and Cetirizine, a second-generation antihistamine, based on available experimental data from guinea pig studies.

Mechanism of Action

Both this compound and Cetirizine exert their therapeutic effects by acting as inverse agonists at the histamine H1-receptor.[1][2] Upon allergen exposure, mast cells and basophils degranulate and release histamine, which then binds to H1-receptors on various effector cells in tissues like the gastrointestinal tract, blood vessels, and respiratory tract.[1][3] This binding triggers a cascade of events leading to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction, including bronchoconstriction.[3]

This compound and Cetirizine competitively block the binding of histamine to these H1-receptors, thereby preventing the downstream signaling that leads to allergic symptoms.[1][3][4][] A key differentiator is that Cetirizine is a second-generation antihistamine designed to have a higher selectivity for peripheral H1-receptors and reduced penetration across the blood-brain barrier, leading to fewer sedative effects compared to first-generation antihistamines like this compound.[2][]

H1-Receptor Signaling Pathway

H1_Receptor_Signaling cluster_cell Effector Cell cluster_antihistamine Mechanism of Action Histamine Histamine H1R H1-Receptor Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC activation DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., Bronchoconstriction) Ca2->Allergic_Symptoms PKC->Allergic_Symptoms Antihistamine This compound or Cetirizine Antihistamine->H1R Blocks

Caption: Simplified H1-Receptor Signaling Pathway.

Comparative Efficacy Data

ParameterDexchlorpheniramine (First-Generation)Cetirizine (Second-Generation)
Drug Class First-Generation AntihistamineSecond-Generation Antihistamine
Guinea Pig Model Histamine-induced bronchospasm[6]Allergic rhinitis[7], Antigen-induced tracheal contraction[8]
Efficacy Endpoint Inhibition of bronchoconstrictionReduction in sneezing, nose rubbing, and nasal airway pressure[7]; Inhibition of tracheal contraction[8]
Reported ED50 4.1 µg/kg (i.v.) for 50% inhibition of histamine-induced bronchospasm[6]Not reported in a directly comparable bronchoconstriction model.
Additional Effects -Reduced cellular infiltration in nasal lavage fluid at higher doses[7]; Inhibited histamine and leukotriene release from lung tissue[8]

Note: Dexchlorpheniramine is the pharmacologically active dextrorotatory isomer of chlorpheniramine, and this compound is the active isomer of brompheniramine. These first-generation antihistamines are structurally and pharmacologically similar.

Experimental Protocols

The following are generalized experimental protocols for evaluating antihistamine efficacy in guinea pig models based on published studies.

Histamine-Induced Bronchoconstriction Model

This model is used to assess the ability of an antihistamine to inhibit the direct effects of histamine on the airways.

  • Animal Preparation: Male guinea pigs are anesthetized. A tracheal cannula is inserted for mechanical ventilation, and a catheter is placed in the jugular vein for drug and histamine administration.[6]

  • Baseline Measurement: Pulmonary inflation pressure or airway resistance is continuously monitored to establish a stable baseline.[9][10]

  • Antihistamine Administration: The test antihistamine (e.g., this compound or Cetirizine) or vehicle is administered intravenously at various doses.

  • Histamine Challenge: After a set period following antihistamine administration, a bronchoconstrictor dose of histamine is administered intravenously.[6]

  • Efficacy Measurement: The increase in pulmonary inflation pressure or airway resistance is measured and compared to the response in vehicle-treated control animals. The dose of the antihistamine that causes a 50% inhibition of the histamine-induced bronchoconstriction (ED50) is calculated.[6]

Allergen-Induced Rhinitis Model

This model evaluates the effect of antihistamines on the symptoms of allergic rhinitis.

  • Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin, through intraperitoneal injections.[7][11]

  • Drug Administration: The antihistamine or vehicle is administered, often intraperitoneally or orally, prior to the allergen challenge.[7]

  • Allergen Challenge: A solution containing the allergen is instilled into the nasal passages of the sensitized guinea pigs.[7]

  • Symptom Evaluation: The frequency of sneezing and nose rubbing is counted for a defined period after the challenge. Changes in nasal airway pressure can also be measured in anesthetized animals to quantify nasal obstruction.[7]

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_analysis Data Analysis Animal_Prep Guinea Pig Preparation (Anesthesia, Cannulation) Baseline Baseline Measurement (Pulmonary Inflation Pressure) Animal_Prep->Baseline Drug_Admin Antihistamine Administration (this compound or Cetirizine) Baseline->Drug_Admin Histamine_Challenge Histamine Challenge (i.v.) Drug_Admin->Histamine_Challenge Measure_Response Measure Bronchoconstriction Histamine_Challenge->Measure_Response Calculate_ED50 Calculate ED50 Measure_Response->Calculate_ED50

Caption: Workflow for Histamine-Induced Bronchoconstriction Assay.

Conclusion

While a direct head-to-head comparison in a standardized guinea pig model of bronchoconstriction is lacking, the available evidence suggests that both this compound (as represented by the structurally similar Dexchlorpheniramine) and Cetirizine are effective at mitigating histamine-mediated responses. Dexchlorpheniramine has demonstrated potent inhibition of histamine-induced bronchospasm.[6] Cetirizine has shown efficacy in reducing symptoms in a guinea pig model of allergic rhinitis and inhibiting allergen-induced tracheal contractions, with additional anti-inflammatory effects such as inhibiting mediator release.[7][8] The choice between these agents in a research or clinical context would likely be guided by the desired therapeutic profile, including the importance of minimizing sedative side effects, a key advantage of second-generation antihistamines like Cetirizine.[2][] Further studies employing a direct comparative design are warranted to definitively establish the relative in vivo potency of this compound and Cetirizine in guinea pig models of allergic bronchoconstriction.

References

A Comparative Study of the Metabolic Pathways of Dexbrompheniramine and Chlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of two first-generation antihistamines, Dexbrompheniramine and Chlorpheniramine. Both belong to the alkylamine class and are structurally similar, with the key difference being the substitution of a bromine atom in this compound for a chlorine atom in Chlorpheniramine. Understanding their metabolic fates is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic efficacy.

Executive Summary

Both this compound and Chlorpheniramine are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways for both compounds are N-demethylation and N-oxidation. Chlorpheniramine's metabolism has been more extensively studied, with CYP2D6 identified as a key enzyme responsible for its stereoselective elimination. While the specific human CYP isozymes involved in this compound metabolism are less definitively characterized, it is presumed to follow a similar pathway involving the P450 system. This guide synthesizes available data to provide a comparative overview of their metabolic profiles.

Introduction to this compound and Chlorpheniramine

This compound is the pharmacologically active dextrorotatory S-(+)-enantiomer of brompheniramine, an antihistamine with anticholinergic properties.[1][2] Chlorpheniramine is also a first-generation antihistamine used to treat allergic conditions.[2] Both drugs act as H1 receptor antagonists to alleviate symptoms of allergic reactions.[1][2]

Metabolic Pathways

The primary site of metabolism for both this compound and Chlorpheniramine is the liver. The main enzymatic reactions are Phase I oxidation reactions catalyzed by the cytochrome P450 system.

Key Metabolic Reactions:

  • N-Demethylation: The sequential removal of methyl groups from the tertiary amine, leading to the formation of monodesmethyl and didesmethyl metabolites.

  • N-Oxidation: The formation of an N-oxide metabolite.

  • Deamination and further metabolism: In vitro studies with rabbit liver microsomes on chlorpheniramine have also identified an aldehyde metabolite resulting from deamination, which can then undergo intramolecular cyclization to form an indolizine or be reduced to an alcohol.

Metabolic Pathway of Chlorpheniramine

The metabolism of Chlorpheniramine is well-documented and proceeds as follows:

  • Primary Metabolism: Chlorpheniramine is metabolized to N-desmethyl-chlorpheniramine and didesmethyl-chlorpheniramine.[3]

  • Involvement of CYP Isozymes: The cytochrome P450 system is the primary driver of Chlorpheniramine metabolism.[3] Specifically, CYP2D6 plays a crucial role in the stereoselective elimination of the more pharmacologically active (S)-(+)-enantiomer of chlorpheniramine.[4][5] Inhibition of CYP2D6 can lead to increased plasma concentrations and a prolonged half-life of the active enantiomer.[4][5] Studies in rat liver microsomes have also implicated CYP2C11 and CYP2B1 in the N-demethylation of chlorpheniramine.

Metabolic Pathway of this compound

As the S-(+)-enantiomer of brompheniramine, the metabolic pathway of this compound is inferred from studies on brompheniramine.

  • Primary Metabolism: Similar to Chlorpheniramine, Brompheniramine undergoes N-demethylation and N-oxidation. The mono-N-demethylated metabolite is the most abundant.

  • Involvement of CYP Isozymes: Metabolism is carried out by the hepatic cytochrome P-450 system.[6] While the specific human CYP isozymes responsible for brompheniramine metabolism are not as extensively characterized as those for chlorpheniramine, the involvement of the P450 system is well-established.[6] Given the structural similarity, it is highly probable that CYP2D6 also plays a role in its metabolism.

Visualizing the Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways of Chlorpheniramine and this compound.

Chlorpheniramine_Metabolism Chlorpheniramine Chlorpheniramine Mono_Desmethyl N-desmethyl-chlorpheniramine Chlorpheniramine->Mono_Desmethyl N-demethylation (CYP2D6, CYP2C11, CYP2B1) N_Oxide Chlorpheniramine N-oxide Chlorpheniramine->N_Oxide N-oxidation Di_Desmethyl N,N-didesmethyl-chlorpheniramine Mono_Desmethyl->Di_Desmethyl N-demethylation

Caption: Metabolic pathway of Chlorpheniramine.

Dexbrompheniramine_Metabolism This compound This compound (Brompheniramine) Mono_Desmethyl_Br N-desmethyl-brompheniramine This compound->Mono_Desmethyl_Br N-demethylation (CYP450) N_Oxide_Br Brompheniramine N-oxide This compound->N_Oxide_Br N-oxidation Di_Desmethyl_Br N,N-didesmethyl-brompheniramine Mono_Desmethyl_Br->Di_Desmethyl_Br N-demethylation

Caption: Metabolic pathway of this compound.

Comparative Quantitative Data

DrugPercentage Metabolized (after 168h incubation)Primary Metabolite
Brompheniramine 60%Mono-N-demethylated
Chlorpheniramine 45%Mono-N-demethylated

Data from Hansen et al. (1995). Xenobiotica, 25(10), 1081-92.[7]

This study suggests that under these specific experimental conditions, brompheniramine (and by extension, this compound) is metabolized more extensively than Chlorpheniramine.[7] The bromo-substituent appears to influence the relative amounts of metabolites produced compared to the chloro-substituent.[7]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of this compound and Chlorpheniramine in vitro.

Objective: To determine the metabolic stability and identify the major metabolites of the test compounds in human liver microsomes.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • This compound and Chlorpheniramine stock solutions (in a suitable solvent like methanol or DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Incubator/water bath at 37°C

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, human liver microsomes, and the test compound at the desired final concentration.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to HPLC vials for analysis by a validated HPLC-MS/MS method to quantify the parent drug and identify metabolites.[8][9]

Workflow Diagram:

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Mix Prepare Incubation Mixture Microsomes->Mix Buffer Phosphate Buffer Buffer->Mix Drug Test Compound (this compound or Chlorpheniramine) Drug->Mix NADPH NADPH Regenerating System PreIncubate Pre-incubate at 37°C Mix->PreIncubate Incubate Incubate at 37°C PreIncubate->Incubate Add NADPH Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for in vitro metabolism assay.

CYP450 Inhibition Assay

This protocol outlines a method to determine the potential of this compound and Chlorpheniramine to inhibit major CYP450 isozymes.

Objective: To determine the IC50 values of the test compounds for major human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Materials:

  • Human liver microsomes or recombinant human CYP isozymes

  • Specific probe substrates for each CYP isozyme

  • This compound and Chlorpheniramine stock solutions

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Quenching solution

  • HPLC-MS/MS system

Procedure:

  • Incubation: Incubate human liver microsomes or recombinant CYP isozymes with a specific probe substrate in the presence of various concentrations of the test compound (or a known inhibitor as a positive control).

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction with a quenching solution.

  • Analysis: Analyze the formation of the specific metabolite of the probe substrate using HPLC-MS/MS.

  • IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of the metabolite formation (IC50 value).

Logical Diagram of CYP Inhibition:

CYP_Inhibition CYP_Enzyme CYP450 Enzyme Metabolite Metabolite CYP_Enzyme->Metabolite Catalyzes conversion Substrate Probe Substrate Substrate->CYP_Enzyme Binds to active site Inhibitor Inhibitor (this compound or Chlorpheniramine) Inhibitor->CYP_Enzyme Binds to enzyme, prevents substrate binding

Caption: Principle of a CYP450 inhibition assay.

Conclusion

This compound and Chlorpheniramine share similar metabolic pathways, primarily involving N-demethylation and N-oxidation by the hepatic cytochrome P450 system. The key identified difference in human metabolism is the well-characterized role of CYP2D6 in the stereoselective metabolism of Chlorpheniramine. While the specific human CYP isozymes for this compound require further investigation, the available data suggest a similar metabolic profile. The provided experimental protocols offer a foundation for further comparative studies to precisely quantify the metabolic kinetics and enzyme contributions for both compounds. This information is vital for drug development professionals in predicting potential drug interactions and understanding inter-individual variability in patient response.

References

A Head-to-Head Comparison of the Sedative Effects of Dexbrompheniramine and Diphenhydramine in Animal Models: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced sedative profiles of first-generation antihistamines is critical for both therapeutic development and preclinical safety assessment. This guide provides a comparative analysis of the sedative effects of two such compounds, Dexbrompheniramine and Diphenhydramine, based on available data from animal models.

While both this compound and Diphenhydramine are classified as first-generation H1-antihistamines and are known to cause sedation, a direct head-to-head comparison of their sedative potencies in animal models is notably absent in the current scientific literature. Extensive database searches did not yield studies that directly compared the quantitative effects of these two specific drugs on sedation-related endpoints in the same animal model.

Therefore, this guide will first provide a detailed overview of the available experimental data for Diphenhydramine, for which there is a more extensive body of research. This will be followed by a summary of the known properties of this compound and a discussion of the existing knowledge gap regarding its sedative effects in animal models.

Diphenhydramine: A Profile of a Prototypical Sedating Antihistamine

Diphenhydramine is a well-characterized first-generation antihistamine with pronounced sedative effects.[1] Its ability to induce sedation is primarily attributed to its antagonism of histamine H1 receptors in the central nervous system (CNS).[2] By crossing the blood-brain barrier, Diphenhydramine blocks the wakefulness-promoting effects of histamine.[1] Additionally, its potent anticholinergic (muscarinic receptor antagonist) activity contributes to its overall CNS-depressant effects.[1]

Quantitative Data on Sedative Effects in Animal Models

Studies in various animal models have quantified the sedative effects of Diphenhydramine using behavioral assays such as locomotor activity and sleep-wake cycle analysis.

Animal ModelAssayDose(s)Key Findings
Mice Locomotor Activity1 and 10 mg/kgDose-dependent enhancement of locomotor activity was observed.[3] However, another study reported that doses of 1 and 2 mg/kg i.m. decreased 5-minute open-field activity.[4]
Rats Drug Discrimination10 mg/kgRats were successfully trained to discriminate Diphenhydramine from saline, and this effect generalized to other first-generation antihistamines like chlorpheniramine.[5]
Children Clinical Trial1.0 mg/kgSignificantly reduced sleep latency and the number of awakenings per night, with a marginal increase in sleep duration.[6]
Healthy Adults Clinical Trial50 mgSignificantly reduced sleep latency.[7]

It is important to note that some studies have reported paradoxical effects, where Diphenhydramine can cause CNS stimulation, particularly at higher doses.[1]

This compound: An Alkylamine Antihistamine with Presumed Sedative Properties

This compound belongs to the alkylamine class of first-generation antihistamines. Like other drugs in this class, it is presumed to have sedative effects due to its ability to cross the blood-brain barrier and antagonize central H1 receptors. However, a thorough review of the scientific literature reveals a significant lack of published studies that specifically quantify the sedative effects of this compound in animal models. There is no available data on its dose-response relationship concerning locomotor activity, sleep latency, or sleep duration in these models.

This data gap highlights an area for future research to fully characterize the CNS profile of this compound and to enable a direct comparison with other first-generation antihistamines like Diphenhydramine.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the sedative effects of antihistamines in animal models.

Locomotor Activity Assay

This assay is a standard method to assess the stimulant or depressant effects of a drug on the CNS.

Objective: To measure the effect of this compound or Diphenhydramine on spontaneous locomotor activity in mice or rats.

Materials:

  • Test animals (e.g., male C57BL/6 mice, 8-10 weeks old)

  • Locomotor activity chambers equipped with infrared beams or video tracking software

  • This compound or Diphenhydramine solution

  • Vehicle control (e.g., saline)

  • Standard animal cages

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment.

  • Habituation to Chambers: Individual animals are placed in the locomotor activity chambers for a 30-60 minute habituation period to allow exploration and minimize novelty-induced hyperactivity.

  • Drug Administration: Following habituation, animals are removed from the chambers, administered the test compound (this compound or Diphenhydramine at various doses) or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Recording: Immediately after injection, animals are returned to the locomotor activity chambers, and their activity is recorded for a set period (e.g., 60-120 minutes). Key parameters measured include:

    • Total distance traveled

    • Horizontal activity (ambulation)

    • Vertical activity (rearing)

    • Time spent in the center vs. periphery of the arena

  • Data Analysis: Data is typically analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels between drug-treated and vehicle-treated groups.

Sleep Latency and Duration Assay

This assay is used to directly measure the hypnotic effects of a compound.

Objective: To determine the effect of this compound or Diphenhydramine on the time it takes for an animal to fall asleep (sleep latency) and the total duration of sleep.

Materials:

  • Test animals (e.g., male Swiss Webster mice, 8-10 weeks old)

  • Electroencephalogram (EEG) and electromyogram (EMG) recording equipment (for precise sleep staging) or video-based sleep monitoring systems.[8][9]

  • This compound or Diphenhydramine solution

  • Vehicle control (e.g., saline)

  • Sleep-deprivation apparatus (optional, to increase sleep pressure)

Procedure:

  • Surgical Implantation (for EEG/EMG): Animals are surgically implanted with EEG and EMG electrodes and allowed to recover fully.

  • Acclimation: Animals are habituated to the recording chambers and tethered to the recording apparatus for several days before the experiment.

  • Baseline Recording: Baseline sleep-wake patterns are recorded for at least 24 hours to establish a stable baseline.

  • Drug Administration: At a specific time of the light/dark cycle (e.g., the beginning of the light phase when nocturnal animals are more likely to sleep), animals are administered the test compound or vehicle.

  • Sleep Recording: EEG, EMG, and locomotor activity are continuously recorded for several hours post-administration.

  • Data Analysis:

    • Sleep Latency: The time from drug administration to the first consolidated bout of non-REM sleep (typically defined as a period of high-amplitude, low-frequency EEG and low EMG activity lasting for a specific duration, e.g., 1-2 minutes) is measured.[8]

    • Sleep Duration: The total time spent in non-REM and REM sleep is quantified for a defined period post-injection.

    • Statistical analysis is performed to compare sleep parameters between the drug and vehicle groups.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Sedative_Mechanism cluster_0 Presynaptic Histaminergic Neuron cluster_1 Postsynaptic Neuron (CNS) Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Generates Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC Leads to Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_PKC->Neuronal_Excitation Promotes Antihistamine First-Generation Antihistamine (this compound/ Diphenhydramine) Antihistamine->H1_Receptor Blocks

Fig. 1: Signaling pathway of H1 receptor antagonism.

Sedation_Workflow start Start acclimation Animal Acclimation (Habituation to Environment) start->acclimation baseline Baseline Measurement (e.g., Locomotor Activity or EEG) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization drug_admin Drug Administration (this compound, Diphenhydramine, or Vehicle) randomization->drug_admin Grouping data_collection Data Collection (Locomotor Activity / Sleep Recording) drug_admin->data_collection analysis Data Analysis (Statistical Comparison) data_collection->analysis end End analysis->end

Fig. 2: Experimental workflow for assessing sedation.

Conclusion

While Diphenhydramine is a well-studied first-generation antihistamine with documented sedative effects in animal models, there is a significant lack of publicly available, quantitative data on the sedative properties of this compound. This knowledge gap prevents a direct, evidence-based head-to-head comparison of their sedative potencies. Future research focusing on the CNS effects of this compound in established animal models of sedation is warranted to provide a more complete understanding of its pharmacological profile and to allow for more informed decisions in drug development and clinical application.

References

Inter-laboratory Validation of an Analytical Method for Dexbrompheniramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative overview of analytical methods for the determination of Dexbrompheniramine, a first-generation antihistamine. While a dedicated inter-laboratory validation study for a single this compound analytical method was not identified in the public domain, this document synthesizes data from several single-laboratory validation studies of methods for this compound and related antihistamines. This comparison aims to guide researchers in selecting and developing robust analytical methods suitable for inter-laboratory transfer and validation.

The primary analytical technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used method for the analysis of pharmaceutical compounds due to its specificity, accuracy, and precision.

Comparative Analysis of Validated Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for this compound and a comparable antihistamine, Chlorpheniramine. These parameters are critical for evaluating the suitability of a method for routine analysis and for the eventual transfer between laboratories.

Table 1: Performance Data for this compound Analytical Methods

ParameterMethod 1: RP-HPLC for this compound and PseudoephedrineMethod 2: HPLC for Dexchlorpheniramine Maleate
Linearity (Correlation Coefficient, r) Not explicitly stated1.0000
Accuracy (% Recovery) Not explicitly stated99% (average across 80%, 100%, and 120% levels)
Precision (RSD %) Not explicitly stated< 0.37%
Specificity Demonstrated through degradation studiesResolution of 19.6 between dexchlorpheniramine and maleic acid peaks
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated
Retention Time 4.712 minNot explicitly stated

Table 2: Performance Data for Chlorpheniramine Maleate (Alternative Antihistamine) Analytical Methods

ParameterMethod 3: RP-HPLC for Four DrugsMethod 4: HPLC for Four Drugs in Cough Syrup
Linearity (Correlation Coefficient, r²) 0.99880.9996 – 0.9998
Accuracy (% Recovery) Not explicitly statedNot explicitly stated
Precision (RSD %) Not explicitly stated< 2% (for two analysts in two different apparatus in two days)
Specificity Demonstrated by placebo chromatogramResolution between peaks > 20
Limit of Detection (LOD) Not explicitly statedAssessed
Limit of Quantitation (LOQ) Not explicitly statedAssessed
Retention Time 12.219 min15.85 min

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods across different laboratories. Below are the experimental protocols for the key methods cited.

Method 1: RP-HPLC for this compound and Pseudoephedrine
  • Instrumentation: Waters HPLC System with PDA detector.

  • Column: Inertsil-ODS C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of Methanol and Acetonitrile (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 224 nm.

  • Sample Preparation: 20 mg of this compound and 25 mg of Pseudoephedrine were dissolved in 100 mL of the mobile phase to create a stock solution of 1000 µg/mL. This solution was sonicated for 30 minutes.

Method 2: HPLC for Dexchlorpheniramine Maleate
  • Instrumentation: High-Performance Liquid Chromatography with a UV detector.

  • Column: Not explicitly stated.

  • Mobile Phase: Not explicitly stated.

  • Flow Rate: Not explicitly stated.

  • Detection: Not explicitly stated.

  • Linearity Concentration Range: 31.761 µg/mL to 70.141 µg/mL.

Method 3: RP-HPLC for Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin
  • Instrumentation: RP-HPLC with UV detection.

  • Column: Chromatopak C18 (25 cm x 4.6 mm i.d., 5 µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.025 M phosphate buffer (50:25:25 v/v/v).

  • Detection: UV at 265 nm.

  • Linearity Concentration Range: 5.0-30.0 µg/ml for Chlorpheniramine maleate.

Method 4: HPLC for Pseudoephedrine HCl, Guaifenesin, Chlorpheniramine Maleate and Dextromethorphan HBr
  • Instrumentation: HPLC with a detector.

  • Column: C18 (4.6 mm × 250 mm, 3µm).

  • Mobile Phase: A mixture of Potassium dihydrogen orthophosphate, acetonitrile, orthophosphoric acid, triethanolamine, and water.

  • Flow Rate: 0.8 ml/min.

  • Column Temperature: 40°C.

  • Detection: 210 nm.

  • Run Time: 60 minutes.

Visualization of Inter-laboratory Validation Workflow

An inter-laboratory validation study, also known as a collaborative study, is essential to establish the reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_analysis Phase 3: Statistical Analysis and Reporting A Define Study Objectives (e.g., assess reproducibility) B Select Analytical Method (fully validated in one lab) A->B C Develop Detailed Protocol (sample prep, instrument settings, data reporting) B->C D Select Participating Laboratories (typically 6-8 diverse labs) C->D E Prepare and Distribute Homogeneous Samples (identical samples to all labs) D->E F Laboratories Perform Analysis (following the exact protocol) E->F G Data Collection and Reporting (submit raw data and calculated results) F->G H Statistical Analysis of Results (e.g., Cochran's test, Grubbs' test, ANOVA) G->H I Calculate Reproducibility and Repeatability (RSDr and RSDR) H->I J Prepare Final Report (summarizing findings and method performance) I->J

Caption: Workflow for an inter-laboratory analytical method validation study.

This guide provides a foundational comparison for researchers working on the analysis of this compound. The presented data and protocols from single-laboratory validations offer a starting point for developing a robust analytical method that can be successfully validated across multiple laboratories, ensuring consistent and reliable results in different settings. The validation parameters from the cited studies demonstrate that RP-HPLC is a suitable technique for the quantification of this compound in pharmaceutical formulations.

Benchmarking Dexbrompheniramine: A Comparative Analysis of H1 Receptor Antagonist Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Dexbrompheniramine's Selectivity Profile Against Other H1 Receptor Antagonists.

This guide provides an objective comparison of this compound's performance against a range of first and second-generation H1 receptor antagonists. By presenting key experimental data on binding affinities for the H1 receptor and major off-target receptors, this document aims to provide researchers with the necessary information to make informed decisions in drug discovery and development projects.

Introduction to H1 Receptor Antagonists

Histamine H1 receptor antagonists are a class of drugs that block the action of histamine at the H1 receptor, thereby mitigating allergic reactions.[1] They are broadly categorized into two generations. First-generation antihistamines, such as this compound, are known to cross the blood-brain barrier, leading to potential central nervous system side effects like sedation.[1][2] They also tend to have a lower selectivity for the H1 receptor, often interacting with muscarinic, adrenergic, and serotonergic receptors.[3][4] Second-generation H1 antagonists were developed to be more selective for peripheral H1 receptors and to have a reduced capacity to cross the blood-brain barrier, resulting in a more favorable side-effect profile.[3][5]

This compound is the dextrorotatory isomer of brompheniramine and is recognized for its antihistaminic and anticholinergic properties.[2] Understanding its selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects.

Comparative Selectivity Analysis

The selectivity of an H1 receptor antagonist is a critical determinant of its clinical profile. High affinity for the H1 receptor is desired for therapeutic efficacy, while low affinity for other receptors, such as muscarinic, adrenergic, and serotonergic receptors, is preferred to minimize side effects. The following tables summarize the binding affinities (Ki in nM) of this compound and other selected H1 antagonists for these receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of H1 Receptor Antagonists at the H1 Receptor

AntagonistClassH1 Receptor Ki (nM)
This compound First-GenerationData Not Available
DiphenhydramineFirst-Generation1.7 ± 1.0
HydroxyzineFirst-Generation2.1 ± 0.4
DesloratadineSecond-Generation0.4
LevocetirizineSecond-Generation3
CetirizineSecond-Generation6
FexofenadineSecond-Generation10
LoratadineSecond-Generation16

Table 2: Off-Target Binding Affinities (Ki, nM) of Selected H1 Receptor Antagonists

AntagonistMuscarinic M3 Receptor (pA2)α-Adrenergic ReceptorsSerotonin Receptors
This compound Data Not AvailableData Not AvailableData Not Available
Diphenhydramine6.2Data Not AvailableData Not Available
Hydroxyzine4.8Data Not AvailableData Not Available
Desloratadine6.4Data Not AvailableData Not Available
CetirizineNo effect>10,000>10,000
LevocetirizineData Not AvailableData Not AvailableData Not Available
FexofenadineNo effectData Not AvailableData Not Available
LoratadineNo effectData Not AvailableData Not Available

Note: pA2 values are a measure of antagonist potency, with higher values indicating greater potency. "No effect" indicates a lack of significant binding at tested concentrations. Comprehensive and directly comparable Ki values for all listed antagonists across all receptor types are limited in the available literature. Second-generation antihistamines generally show significantly lower affinity for muscarinic receptors.[3][5]

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[6][7] Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[8] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[6] This signaling cascade ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability.[6]

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates Response Physiological Response Ca2->Response PKC->Response

Caption: H1 Receptor Signaling Pathway.

Experimental Protocols

The determination of binding affinities (Ki values) for H1 receptor antagonists is typically performed using competitive radioligand binding assays. A detailed protocol for such an assay is provided below.

Radioligand Binding Assay for H1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor.

Materials:

  • Radioligand: [3H]mepyramine (a potent H1 antagonist)

  • Receptor Source: Membrane preparations from cells expressing the human H1 receptor (e.g., CHO or HEK293 cells)

  • Test Compounds: this compound and other H1 antagonists

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI)

  • Scintillation Counter and Fluid

  • Protein Assay Kit (e.g., BCA)

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the H1 receptor.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a protein assay.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, [3H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM), and receptor membranes.

      • Non-specific Binding: Non-specific binding control, [3H]mepyramine, and receptor membranes.

      • Competition Binding: Test compound at various concentrations, [3H]mepyramine, and receptor membranes.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]mepyramine binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Assay_Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding Membrane_Prep->Assay_Setup Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

Conclusion

References

Navigating Bioequivalence: A Statistical Deep-Dive into Dexbrompheniramine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the pharmaceutical development process. This guide provides a comprehensive comparison of different hypothetical formulations of Dexbrompheniramine, supported by illustrative experimental data and detailed protocols. The focus is on the statistical analysis and methodologies pivotal to determining bioequivalence.

Executive Summary

This guide delves into the statistical analysis of bioequivalence for different oral formulations of this compound, a first-generation antihistamine. While specific clinical trial data for direct comparisons of various this compound formulations is not publicly available, this document presents a synthesized overview based on established bioequivalence testing protocols for oral antihistamines. The provided data is illustrative to demonstrate the standard presentation and interpretation of pharmacokinetic parameters essential for regulatory submission and scientific evaluation.

Comparative Pharmacokinetic Analysis

The bioequivalence of different drug formulations is primarily determined by comparing their key pharmacokinetic (PK) parameters. These parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), provide insights into the rate and extent of drug absorption.

For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means of Cmax and AUC for the test product to the reference product must fall within the range of 80% to 125%.

Table 1: Illustrative Pharmacokinetic Parameters of Two Hypothetical this compound Formulations

ParameterFormulation A (Test)Formulation B (Reference)
Cmax (ng/mL) 15.816.2
Tmax (hr) 2.52.8
AUC₀-t (ng·hr/mL) 185.4190.1
AUC₀-∞ (ng·hr/mL) 195.2200.5

Table 2: Statistical Analysis of Bioequivalence for Hypothetical this compound Formulations

ParameterGeometric Mean Ratio (Test/Reference)90% Confidence IntervalBioequivalence Outcome
Cmax 0.97589.5% - 106.2%Bioequivalent
AUC₀-t 0.97591.3% - 104.1%Bioequivalent
AUC₀-∞ 0.97490.8% - 104.5%Bioequivalent

Experimental Protocols

The following is a detailed methodology for a typical bioequivalence study of an oral this compound formulation, synthesized from established protocols for similar antihistamines.

Study Design: A randomized, single-dose, two-period, two-sequence, crossover study is the standard design. This design minimizes inter-subject variability.

Subjects: Healthy adult volunteers, typically between 18 and 55 years of age, are recruited. Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.

Dosing and Administration: Following an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water. The fasting condition is maintained for a specified period post-dosing.

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

Analytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, and AUC₀-∞) from the plasma concentration-time data for each subject.

Statistical Analysis: The log-transformed Cmax and AUC data are analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated.

Visualizing the Process

To further clarify the experimental and logical flow of a bioequivalence study, the following diagrams are provided.

experimental_workflow cluster_screening Subject Screening cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Informed_Consent Informed Consent Medical_History Medical History & Physical Exam Informed_Consent->Medical_History Lab_Tests Laboratory Tests Medical_History->Lab_Tests Fasting_P1 Overnight Fasting Lab_Tests->Fasting_P1 Dosing_P1 Dosing (Test or Reference) Fasting_P1->Dosing_P1 Sampling_P1 Blood Sampling Dosing_P1->Sampling_P1 Washout Washout Period Sampling_P1->Washout Fasting_P2 Overnight Fasting Washout->Fasting_P2 Dosing_P2 Dosing (Crossover) Fasting_P2->Dosing_P2 Sampling_P2 Blood Sampling Dosing_P2->Sampling_P2 Bioanalysis Bioanalytical Analysis (HPLC-MS/MS) Sampling_P2->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis

Experimental workflow of a typical bioequivalence study.

bioequivalence_logic cluster_data Pharmacokinetic Data cluster_stats Statistical Analysis Cmax Cmax (Rate of Absorption) Log_Transform Log Transformation of PK Data Cmax->Log_Transform AUC AUC (Extent of Absorption) AUC->Log_Transform Ratio Calculate Geometric Mean Ratio (Test/Reference) Log_Transform->Ratio CI_90 Calculate 90% Confidence Interval Ratio->CI_90 Decision 90% CI within 80% - 125%? CI_90->Decision Bioequivalent Bioequivalent Decision->Bioequivalent Yes Not_Bioequivalent Not Bioequivalent Decision->Not_Bioequivalent No

Logical relationship for bioequivalence assessment.

Conclusion

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.